Dihydroabietic acid
描述
Structure
3D Structure
属性
CAS 编号 |
34434-80-5 |
|---|---|
分子式 |
C20H32O2 |
分子量 |
304.5 g/mol |
IUPAC 名称 |
1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H32O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h12-14,16-17H,5-11H2,1-4H3,(H,21,22) |
InChI 键 |
BTAURFWABMSODR-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C |
规范 SMILES |
CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C |
产品来源 |
United States |
Foundational & Exploratory
Dehydroabietic Acid: A Comprehensive Technical Guide to its Natural Sources
Dehydroabietic acid (DHA), a naturally occurring diterpene resin acid, has garnered significant attention within the scientific community for its diverse biological activities, including anti-inflammatory, antimicrobial, and anti-ulcer properties. This technical guide provides an in-depth overview of the primary natural sources of this promising compound, tailored for researchers, scientists, and drug development professionals. The information presented herein is designed to facilitate the selection of optimal natural sources and inform the development of efficient extraction and purification strategies.
Primary Natural Sources: Coniferous Trees
Dehydroabietic acid is predominantly found in the oleoresin, commonly known as rosin (B192284), of coniferous trees.[1][2] This resinous exudate serves as a protective mechanism for the plant against herbivores and pathogens.[3] The concentration of dehydroabietic acid can vary significantly depending on the species, geographical location, and environmental conditions.[4]
The Pinaceae Family: A Rich Reservoir of Dehydroabietic Acid
The Pinaceae family, encompassing pines, spruces, firs, and larches, stands out as the most significant natural source of dehydroabietic acid.
Genus Pinus (Pines): Various species of pine are well-documented to contain substantial amounts of dehydroabietic acid. It is a major component of pine resin and its derivatives like rosin and tall oil.[5][6][7] Specific species identified as rich sources include:
-
Pinus sylvestris (Scots Pine): Found in various parts of the tree including stem wood, sawdust, and bark.[2][8]
-
Pinus pinaster (Maritime Pine): Particularly the rosin derived from this species is a significant source.[5]
-
Pinus merkusii (Sumatran Pine): The rosin from this species has been shown to have a high concentration of dehydroabietic acid derivatives.[7]
-
Pinus rigida (Pitch Pine)[4]
-
Pinus elliottii (Slash Pine)[11]
-
Pinus nigra (Black Pine)[2]
-
Pinus tropicalis (Tropical Pine)[11]
All four species of pine cones studied in one analysis contained greater than 18% dehydroabietic acid.[12]
Genus Picea (Spruces): Spruce trees are another notable source of dehydroabietic acid.
-
Picea abies (Norway Spruce): Dehydroabietic acid and its derivatives have been isolated from the bark and stumps of this species.[2][13][14]
Genus Abies (Firs): Several fir species have been identified as containing dehydroabietic acid.
-
Abies alba (Silver Fir): Dehydroabietic acid has been identified in methanolic extracts of its branch wood.[15]
Genus Larix (Larches): Larch species also contribute to the natural pool of dehydroabietic acid.[16][17]
Other Botanical Sources
Beyond the Pinaceae family, dehydroabietic acid has been isolated from the resin of certain species within the Commiphora genus (Burseraceae family).
Non-Botanical Sources
Interestingly, the production of dehydroabietic acid is not limited to the plant kingdom. Representatives of several genera of cyanobacteria have also been found to produce abietic and dehydroabietic acids.[9]
Quantitative Data on Dehydroabietic Acid Content
The following table summarizes the quantitative data for dehydroabietic acid found in various natural sources, providing a basis for comparative assessment.
| Plant Source | Tissue/Part | Yield of Dehydroabietic Acid | Reference(s) |
| Pinus sylvestris (Scots Pine) | Stem wood, thinning, sawdust, branch biomass, bark | 0.707 - 3.290 mg/g of dry weight | [2] |
| Picea abies (Norway Spruce) | Stumps | ~0.73 - 0.83 mg/g (estimated) | [2] |
| Pinus pinaster (Maritime Pine) | Rosin | ~150-200 mg/g of rosin | [2] |
| Four Pinus species | Cone extractives | > 18% of total resin acids | [12] |
| Pinus merkusii | Rosin | 27-28% (as methyl dehydroabietate) | [7] |
Experimental Protocols
The efficient isolation and quantification of dehydroabietic acid are crucial for research and development. The following section details common methodologies.
Extraction Methodologies
1. Solvent Extraction from Pine Resin:
-
Sample Preparation: Freshly collected pine oleoresin is dissolved in a suitable organic solvent. Non-polar solvents like n-hexane or slightly more polar solvents such as dichloromethane (B109758) are typically used to selectively extract diterpenoids.[2]
-
Filtration and Concentration: The resulting solution is filtered to remove any insoluble plant material. The solvent is then removed under reduced pressure using a rotary evaporator to obtain a crude diterpene-rich extract.[2]
2. Ultrasound-Assisted Extraction from Picea abies Bark:
-
Sample Preparation: Dried and milled Picea abies bark (5 g) is used as the starting material.[2]
-
Extraction: The powdered bark is subjected to ultrasound-assisted extraction with an appropriate solvent.
-
Filtration and Concentration: The crude extract is filtered, and the solvent is evaporated to yield the crude extract.[2]
Purification
Column Chromatography: This is a standard method for the purification of dehydroabietic acid following initial extraction.[2]
-
Stationary Phase: Silica gel (60-120 mesh) is commonly used.[2]
-
Mobile Phase: A gradient of non-polar to moderately polar solvents is employed to elute fractions with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Isolation: Fractions containing pure dehydroabietic acid are combined, and the solvent is evaporated.
Quantification
High-Performance Liquid Chromatography (HPLC): HPLC is a reliable method for the quantitative determination of dehydroabietic acid.[21]
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A common mobile phase is a mixture of methanol, water, and phosphoric acid (e.g., 87:13:0.02, v/v).[21]
-
Detection: Ultraviolet (UV) detection at wavelengths of 200 nm and 239 nm is effective. Fluorimetric detection with an excitation wavelength of 225 nm and an emission wavelength of 285 nm can provide more selective determination of DHA.[21]
-
Quantification: The concentration of DHA in the sample is determined by comparing the peak area to a calibration curve generated with known concentrations of a pure DHA standard.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Dehydroabietic Acid
Dehydroabietic acid has been shown to exert its biological effects by modulating key intracellular signaling pathways.
Caption: NF-κB signaling pathway and the inhibitory action of Dehydroabietic acid.
Caption: PI3K/Akt-eNOS signaling pathway and the vasodilatory action of Dehydroabietic acid.
General Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and analysis of dehydroabietic acid from a natural source.
Caption: General workflow for the isolation and analysis of Dehydroabietic acid.
References
- 1. Dehydroabietic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Oleoresin defenses in conifers: chemical diversity, terpene synthases and limitations of oleoresin defense under climate change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Oleoresin - Wikipedia [en.wikipedia.org]
- 7. media.neliti.com [media.neliti.com]
- 8. helda.helsinki.fi [helda.helsinki.fi]
- 9. researchgate.net [researchgate.net]
- 10. The natural phytochemical dehydroabietic acid is an anti-aging reagent that mediates the direct activation of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial and Cytotoxic Activities of Pinus tropicalis and Pinus elliottii Resins and of the Diterpene Dehydroabietic Acid Against Bacteria That Cause Dental Caries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 13. The Bark of Picea abies L., a Waste from Sawmill, as a Source of Valuable Compounds: Phytochemical Investigations and Isolation of a Novel Pimarane and a Stilbene Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exudates of Picea abies, Pinus nigra, and Larix decidua: Chromatographic Comparison and Pro-Migratory Effects on Keratinocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phytochemistry, Biological, and Pharmacological Properties of Abies alba Mill - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A Scoping Review on the Therapeutic Potential of Resin From the Species Larix decidua Mill. [Pinaceae] to Treat Ulcerating Wounds [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 19. mdpi.com [mdpi.com]
- 20. Dehydroabietic acid isolated from Commiphora opobalsamum causes endothelium-dependent relaxation of pulmonary artery via PI3K/Akt-eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High-performance liquid chromatographic determination of dehydroabietic and abietic acids in traditional Chinese medications - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Dehydroabietic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of dehydroabietic acid. The information presented is intended to support research, quality control, and drug development activities involving this abietane (B96969) diterpenoid.
Introduction
Dehydroabietic acid (DHA), a major component of disproportionated rosin, is a tricyclic diterpenoid with a wide range of reported biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Accurate and reliable analytical methods are crucial for its identification, quantification, and characterization in various matrices. This guide details the key spectroscopic techniques used for the analysis of dehydroabietic acid, presenting the expected data and standardized experimental protocols.
Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for dehydroabietic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Spectroscopic Data for Dehydroabietic Acid
| Atom No. | Chemical Shift (δ, ppm) |
| 1 | 37.86 |
| 2 | 18.52 |
| 3 | 36.70 |
| 4 | 47.43 |
| 5 | 44.52 |
| 6 | 21.76 |
| 7 | 29.99 |
| 8 | 146.72 |
| 9 | 124.11 |
| 10 | 36.83 |
| 11 | 123.87 |
| 12 | 126.90 |
| 13 | 134.68 |
| 14 | 145.70 |
| 15 | 33.45 |
| 16 | 23.98 |
| 17 | 23.98 |
| 18 | 185.62 |
| 19 | 16.17 |
| 20 | 25.13 |
Solvent: CDCl₃, Reference: TMS
Table 2: ¹H NMR Spectroscopic Data for Dehydroabietic Acid
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-11 | 6.88 | s | - |
| H-12 | 7.00 | d | 8.2 |
| H-14 | 7.16 | d | 8.2 |
| H-15 | 2.82 - 2.95 | m | - |
| H-16, H-17 | 1.22 | d | 7.0 |
| H-19 | 1.29 | s | - |
| H-20 | 1.24 | s | - |
Solvent: CDCl₃, Reference: TMS. Note: Chemical shifts for other protons typically range from 1.3 to 2.4 ppm.
Mass Spectrometry (MS)
Table 3: GC-MS Fragmentation Data for Dehydroabietic Acid (as methyl ester)
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
| 314 | Moderate | [M]⁺ (Methyl dehydroabietate) |
| 299 | High | [M - CH₃]⁺ |
| 255 | High | [M - COOCH₃]⁺ |
| 239 | Very High | [M - C₄H₇O₂]⁺ (Loss of ester and isopropyl group) |
Table 4: LC-MS Data for Dehydroabietic Acid
| Ionization Mode | Precursor Ion [M-H]⁻ (m/z) |
| ESI- | 299.2 |
Infrared (IR) Spectroscopy
Table 5: Characteristic FTIR Absorption Bands for Dehydroabietic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 2400 | Broad | O-H stretch (carboxylic acid) |
| ~2960 | Strong | C-H stretch (aliphatic) |
| ~1695 | Strong | C=O stretch (carboxylic acid dimer) |
| ~1610, 1500 | Medium | C=C stretch (aromatic) |
| ~1460 | Medium | C-H bend (aliphatic) |
| ~1280 | Medium | C-O stretch (carboxylic acid) |
| ~820 | Medium | C-H bend (aromatic) |
Sample Preparation: KBr pellet
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 6: UV-Vis Absorption Data for Dehydroabietic Acid
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |
| ~276 nm | ~700 L mol⁻¹ cm⁻¹ | Ethanol |
| ~267 nm | ~650 L mol⁻¹ cm⁻¹ | Ethanol |
Experimental Protocols
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of dehydroabietic acid in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (0 ppm).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify dehydroabietic acid, often after derivatization.
Methodology:
-
Derivatization (Methylation):
-
Dissolve dehydroabietic acid in a suitable solvent (e.g., methanol (B129727)/diethyl ether).
-
Add a methylating agent (e.g., diazomethane (B1218177) solution or trimethylsilyldiazomethane) dropwise until a persistent yellow color is observed.
-
Allow the reaction to proceed for 10-15 minutes.
-
Remove the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for injection (e.g., hexane).
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280-300 °C) at a rate of 5-10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify the methyl dehydroabietate peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To detect and quantify dehydroabietic acid in various samples.
Methodology:
-
Sample Preparation: Dissolve the sample containing dehydroabietic acid in the mobile phase or a compatible solvent.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol or acetonitrile (B52724) and water, often with a modifier like 0.1% formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Selected Ion Monitoring (SIM) of the deprotonated molecule [M-H]⁻ at m/z 299.2 or full scan mode.
-
Nebulizer Gas: Nitrogen.
-
Capillary Voltage: 3-4 kV.
-
-
Data Analysis: Identify dehydroabietic acid by its retention time and the characteristic m/z of its deprotonated molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in dehydroabietic acid.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of dehydroabietic acid with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the dehydroabietic acid KBr pellet in the sample holder and collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands corresponding to the functional groups of dehydroabietic acid.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima and for quantitative analysis of dehydroabietic acid.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of dehydroabietic acid of known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Prepare a series of dilutions from the stock solution to create a calibration curve if quantification is desired.
-
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Fill the reference cuvette with the solvent and the sample cuvette with the dehydroabietic acid solution.
-
Scan the sample over a wavelength range of approximately 200-400 nm to determine the absorption maxima (λmax).
-
For quantitative analysis, measure the absorbance at the λmax (e.g., ~276 nm).
-
-
Data Analysis: The absorbance at λmax can be used to calculate the concentration using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a dehydroabietic acid sample.
Caption: Workflow for Spectroscopic Analysis of Dehydroabietic Acid.
Dehydroabietic Acid from Pine Resin: A Technical Guide to Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroabietic acid (DHA), a naturally occurring abietane (B96969) diterpenoid resin acid, is abundant in the resin of various coniferous trees, particularly of the Pinus genus.[1] With a growing body of evidence supporting its diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, interest in its isolation and utilization as a lead compound in drug development has significantly increased.[2][3] This technical guide provides a comprehensive overview of the discovery of dehydroabietic acid in pine resin and detailed methodologies for its efficient isolation and purification. It includes a comparative analysis of DHA content in various pine species, step-by-step experimental protocols, and a visualization of its key anti-inflammatory signaling pathways.
Natural Occurrence and Quantitative Analysis of Dehydroabietic Acid
Dehydroabietic acid is a major constituent of rosin, the non-volatile fraction of pine resin.[4][5] Its concentration can vary significantly depending on the Pinus species, geographical location, and the specific part of the tree from which the resin is sourced. The following table summarizes the reported concentrations of dehydroabietic acid in various coniferous sources, providing a basis for selecting high-yielding raw materials.
| Plant Source | Common Name | Tissue/Part | Dehydroabietic Acid Content | Reference(s) |
| Pinus sylvestris | Scots Pine | Various (stem wood, bark, etc.) | 0.707 - 3.290 mg/g of dry weight | [2] |
| Picea abies | Norway Spruce | Stumps | ~0.73 - 0.83 mg/g of dry weight (estimated) | [2] |
| Pinus pinaster | Maritime Pine | Rosin | ~150 - 200 mg/g of rosin | [2] |
| Pinus nigra | Black Pine | Resin | ~6.5% of dry ethanol (B145695) extract | [2] |
| Pinus koraiensis | Korean Pine | Needles | ~82-83% of total resin acids | [6] |
| Pinus merkusii | Merkus Pine | Rosin | ~27-28% of rosin | [4] |
Experimental Protocols for Isolation and Purification
The isolation of dehydroabietic acid from pine resin is typically a multi-step process involving extraction, chromatographic separation, and final purification by crystallization. The following protocols provide detailed methodologies for each of these key stages.
Extraction of Crude Dehydroabietic Acid from Pine Resin
This initial step aims to separate the diterpenoid-rich fraction from the crude pine oleoresin.
2.1.1. Materials and Equipment
-
Freshly collected pine oleoresin
-
Dichloromethane (B109758) or n-hexane
-
Ultrasonicator
-
Rotary evaporator
-
Filter paper and funnel
-
Beakers and flasks
2.1.2. Protocol
-
Sample Preparation: Weigh a known amount of fresh pine oleoresin.
-
Solvent Extraction: Dissolve the oleoresin in dichloromethane or n-hexane at a 1:10 (w/v) ratio.[7]
-
Ultrasonication: Sonicate the mixture for 20-30 minutes to ensure complete dissolution and extraction of the diterpenoids. This process can be repeated to maximize the yield.[7]
-
Filtration: Filter the solution through filter paper to remove any insoluble plant material.
-
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude, diterpene-rich extract.
Purification by Silica (B1680970) Gel Column Chromatography
Column chromatography is a crucial step for separating dehydroabietic acid from other resin acids and neutral compounds in the crude extract.
2.2.1. Materials and Equipment
-
Crude diterpene-rich extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
n-Hexane
-
Ethyl acetate (B1210297)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
-
Fraction collection tubes
2.2.2. Protocol
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into the chromatography column, ensuring there are no air bubbles.[8] The weight of the silica gel should be 20-50 times the weight of the crude extract to be loaded.[8]
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane) and carefully load it onto the top of the silica gel bed.
-
Gradient Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate. A suggested gradient is as follows:
-
Fractions 1-5: 100% n-Hexane
-
Fractions 6-10: 98:2 n-Hexane:Ethyl Acetate
-
Fractions 11-15: 95:5 n-Hexane:Ethyl Acetate
-
Fractions 16-20: 90:10 n-Hexane:Ethyl Acetate
-
Continue to increase the ethyl acetate concentration in a stepwise manner.
-
-
Fraction Collection and Monitoring: Collect fractions of a consistent volume. Monitor the separation by spotting fractions onto a TLC plate, developing it in a suitable solvent system (e.g., 8:2 n-hexane:ethyl acetate), and visualizing the spots under a UV lamp.
-
Pooling of Fractions: Combine the fractions containing pure dehydroabietic acid, as determined by TLC comparison with a standard.
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified dehydroabietic acid.
Final Purification by Crystallization
Crystallization is the final step to obtain high-purity dehydroabietic acid.
2.3.1. Materials and Equipment
-
Purified dehydroabietic acid from column chromatography
-
Beaker or flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
2.3.2. Protocol
-
Dissolution: Dissolve the purified dehydroabietic acid in a minimal amount of hot methanol.
-
Cooling and Crystallization: Slowly cool the saturated solution to room temperature, and then place it in an ice bath to induce crystallization. White, needle-like crystals of dehydroabietic acid should form.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to obtain pure dehydroabietic acid.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of dehydroabietic acid from pine resin.
Anti-inflammatory Signaling Pathway of Dehydroabietic Acid
Dehydroabietic acid has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and AP-1 signaling pathways.[6] It achieves this by suppressing the activity of key upstream kinases: proto-oncogene tyrosine-protein kinase (Src), spleen tyrosine kinase (Syk), and transforming growth factor-beta-activated kinase 1 (TAK1).[6]
Conclusion
Dehydroabietic acid represents a valuable natural product with significant potential for therapeutic applications. This guide provides a comprehensive framework for its discovery in various pine species and a detailed, practical approach to its isolation and purification. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the promising biological activities of this compound.
References
- 1. Pinaceae Pine Resins (Black Pine, Shore Pine, Rosin, and Baltic Amber) as Natural Dielectrics for Low Operating Voltage, Hysteresis‐Free, Organic Field Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK1 REGULATES NF-κB AND AP-1 ACTIVATION IN AIRWAY EPITHELIAL CELLS FOLLOWING RSV INFECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. Dehydroabietic acid - Wikipedia [en.wikipedia.org]
- 5. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 6. benchchem.com [benchchem.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroabietic Acid: A Comprehensive Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroabietic acid (DHA), a tricyclic diterpenoid resin acid, has garnered significant interest in the scientific community, particularly in the field of drug development, due to its diverse biological activities. A critical parameter influencing its application in pharmaceutical formulations and synthetic chemistry is its solubility in various organic solvents. This technical guide provides an in-depth overview of the solubility of dehydroabietic acid, presenting quantitative data, detailed experimental protocols for solubility determination, and insights into its relevant biological signaling pathways.
Introduction
Dehydroabietic acid is a major component of disproportionated rosin (B192284) and is known for its chemical stability. Its molecular structure, characterized by a hydrophobic hydrophenanthrene skeleton and a single carboxylic acid group, dictates its solubility behavior, rendering it practically insoluble in water but soluble in many organic solvents.[1] Understanding its solubility profile is paramount for researchers and professionals involved in drug discovery and formulation, as it directly impacts bioavailability, dosage form design, and the development of synthetic derivatives.
Quantitative Solubility Data
The solubility of dehydroabietic acid has been experimentally determined in a range of organic solvents. The following tables summarize the available quantitative data, expressed in mole fraction (x) at various temperatures.
Table 1: Solubility of Dehydroabietic Acid in Alcohols
| Temperature (K) | Methanol (x) | Ethanol (x) | n-Propanol (x) | n-Butanol (x) |
| 282.9 | 0.0288 | 0.0416 | 0.0569 | 0.0713 |
| 287.5 | 0.0353 | 0.0512 | 0.0701 | 0.0881 |
| 292.2 | 0.0432 | 0.0628 | 0.0861 | 0.1086 |
| 296.8 | 0.0528 | 0.0769 | 0.1056 | 0.1336 |
| 301.5 | 0.0645 | 0.0941 | 0.1296 | 0.1641 |
| 306.1 | 0.0788 | 0.1151 | 0.1589 | 0.2013 |
| 310.8 | 0.0964 | 0.1407 | 0.1947 | 0.2469 |
| 315.4 | 0.1180 | 0.1720 | 0.2385 | 0.3028 |
| 320.1 | 0.1447 | 0.2105 | 0.2922 | 0.3709 |
| 324.7 | 0.1776 | 0.2581 | 0.3582 | 0.4542 |
Data sourced from Ren et al. (2024).
Table 2: Solubility of Dehydroabietic Acid in Terpene-Related Solvents
| Temperature (K) | (-)-α-Pinene (x) | p-Cymene (x) | (-)-β-Caryophyllene (x) |
| 299.45 | 0.1055 | 0.2112 | 0.1169 |
| 303.75 | 0.1243 | 0.2488 | 0.1379 |
| 308.05 | 0.1459 | 0.2921 | 0.1620 |
| 312.35 | 0.1709 | 0.3421 | 0.1897 |
| 316.65 | 0.2001 | 0.4005 | 0.2220 |
| 320.95 | 0.2340 | 0.4684 | 0.2595 |
| 325.25 | 0.2735 | 0.5475 | 0.3031 |
| 329.55 | 0.3195 | 0.6396 | 0.3540 |
| 333.85 | 0.3730 | 0.7466 | 0.4131 |
| 337.85 | 0.4312 | 0.8631 | 0.4775 |
Data sourced from Qin et al. (2022).
Table 3: Qualitative and Semi-Quantitative Solubility of Dehydroabietic Acid in Other Organic Solvents
| Solvent | Solubility | Approximate Concentration (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Soluble | ~30[2] |
| Dimethylformamide (DMF) | Soluble | ~30[2] |
| Ethanol | Soluble | ~10[2] |
| Acetone | Soluble | Data not available |
| Diethyl Ether | Soluble | Data not available |
| Chloroform | Soluble | Data not available |
| Benzene | Soluble | Data not available |
| Toluene | Soluble | Data not available |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound in a liquid solvent.
Isothermal Equilibrium (Shake-Flask) Method
This method, also known as the shake-flask method, is a widely used technique for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.
Detailed Protocol:
-
Preparation:
-
Add an excess amount of crystalline dehydroabietic acid to a series of vials or flasks, each containing a known volume of the desired organic solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant-temperature water bath or incubator equipped with a shaker.
-
Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Withdrawal and Preparation:
-
Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature, to prevent precipitation or further dissolution.
-
Immediately filter the sample through a fine-pore syringe filter (e.g., 0.22 µm) into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.
-
-
Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that does not degrade the solute.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved dehydroabietic acid.
-
Alternatively, the concentration of dehydroabietic acid in the filtered saturated solution can be determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection, or Gas Chromatography (GC) after appropriate derivatization.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, or mole fraction) based on the mass of the dissolved solute and the volume or mass of the solvent used.
-
Isothermal Equilibrium (Shake-Flask) Method Workflow.
Dynamic (Laser Monitoring) Method
This method is a synthetic method where the temperature at which a solid-liquid equilibrium is achieved for a known composition is determined.
Principle: A solid-liquid mixture of known composition is heated at a constant rate until the solid phase completely dissolves. The temperature at which the last solid particle disappears is recorded as the equilibrium temperature. A laser monitoring system is used to accurately detect this point.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh a specific amount of dehydroabietic acid and the desired solvent into a jacketed glass vessel.
-
The composition of the mixture (mole fraction) is precisely known.
-
-
Experimental Setup:
-
The glass vessel is placed in a thermostatic bath that allows for precise temperature control and a constant heating and cooling rate.
-
A laser beam is passed through the sample, and a photodetector is placed on the opposite side to measure the light transmission.
-
A magnetic stirrer ensures the mixture is homogeneous.
-
-
Measurement:
-
The mixture is heated at a slow, constant rate (e.g., 0.1-0.5 K/min).
-
As the temperature increases, the solid dehydroabietic acid dissolves, and the light transmission through the solution increases.
-
The temperature at which the light transmission reaches a maximum and constant value corresponds to the complete dissolution of the solid and is recorded as the solubility temperature for that specific composition.
-
The process is then reversed by cooling the solution at a constant rate to determine the crystallization temperature, which helps to confirm the equilibrium point.
-
-
Data Collection:
-
Repeat the measurement for different compositions of dehydroabietic acid and the solvent to obtain a solubility curve (solubility vs. temperature).
-
Dynamic (Laser Monitoring) Method Workflow.
Biological Signaling Pathways of Dehydroabietic Acid
Dehydroabietic acid exhibits a range of biological activities that are of interest to drug development professionals. Its anti-inflammatory and metabolic regulatory effects are mediated through specific signaling pathways.
PPAR-α/γ Dual Agonism
Dehydroabietic acid has been identified as a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPAR-α) and gamma (PPAR-γ).[1] These nuclear receptors are key regulators of lipid and glucose metabolism.
-
PPAR-α activation primarily influences fatty acid oxidation and lipid transport.
-
PPAR-γ activation is crucial for adipogenesis, insulin (B600854) sensitization, and anti-inflammatory responses.
The dual agonism of dehydroabietic acid makes it a promising candidate for the development of therapeutics for metabolic disorders such as type 2 diabetes and dyslipidemia.
References
Dehydroabietic Acid: A Technical Guide for Researchers
An In-depth Examination of its Bioactivity, Mechanisms of Action, and Experimental Protocols
Introduction
Dehydroabietic acid (DAA) is a naturally occurring abietane-type diterpenoid resin acid found predominantly in coniferous trees. As a major component of rosin, it has been utilized in various industrial applications. In recent years, DAA has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of dehydroabietic acid, focusing on its chemical identifiers, biological activities, underlying signaling pathways, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identifiers
The unique chemical structure of dehydroabietic acid can be represented by several standard chemical identifiers.
| Identifier | Value |
| SMILES String | CC(C)c1ccc2c(c1)CC[C@H]3[C@]2(C)CCC[C@@]3(C)C(=O)O |
| InChI Key | NFWKVWVWBFBAOV-MISYRCLQSA-N |
Biological Activities and Mechanisms of Action
Dehydroabietic acid exhibits a broad spectrum of biological activities, with its anti-inflammatory and anticancer effects being the most extensively studied.
Anti-inflammatory Activity
Dehydroabietic acid has demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1] Studies have shown that DAA can reduce the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cell lines stimulated with lipopolysaccharide (LPS).[1][2]
The anti-inflammatory mechanism of DAA involves the suppression of the NF-κB and AP-1 signaling pathways.[1][2] Specifically, DAA has been found to inhibit the activity of Src and Syk kinases in the NF-κB cascade and TAK1 kinase in the AP-1 cascade.[1][2][3] By targeting these upstream kinases, DAA effectively downregulates the expression of pro-inflammatory genes.[1]
Anticancer Activity
Dehydroabietic acid and its derivatives have shown promising anticancer activity against various cancer cell lines.[4][5] The mechanisms underlying its anticancer effects are multifaceted and include the induction of apoptosis (programmed cell death) and cell cycle arrest.
One of the key mechanisms identified is the inhibition of survivin, an inhibitor of apoptosis protein that is overexpressed in many cancers.[6][7] By downregulating survivin expression, DAA promotes the activation of caspases, such as caspase-3, leading to apoptosis in cancer cells.[6][7] Furthermore, some derivatives of dehydroabietic acid have been shown to cause cell cycle arrest at the G0/G1 or G2/M phase, thereby inhibiting cancer cell proliferation.[4][5]
Quantitative Data
The cytotoxic activity of dehydroabietic acid and its derivatives against various cancer cell lines has been quantified using IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound | Cell Line | IC50 (µM) |
| Dehydroabietic acid derivative 77b | SMMC-7721 | 0.72 - 1.78 |
| Dehydroabietic acid derivative 77b | MCF-7 | 0.72 - 1.78 |
| Dehydroabietic acid derivative 77b | HeLa | 0.72 - 1.78 |
| Dehydroabietic acid derivative 80j | SMMC-7721 | 0.08 - 0.42 |
Note: The IC50 values can vary depending on the specific experimental conditions.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the biological activities of dehydroabietic acid.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of dehydroabietic acid on cancer cells.
Materials:
-
Target cancer cell line
-
96-well plates
-
Dehydroabietic acid (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Treat the cells with various concentrations of dehydroabietic acid for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After the treatment period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Nitric Oxide Measurement (Griess Assay)
This assay is used to quantify the inhibitory effect of dehydroabietic acid on nitric oxide production in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
24-well plates
-
Dehydroabietic acid
-
Lipopolysaccharide (LPS)
-
Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (B80452) standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of dehydroabietic acid for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide production.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.
Western Blot Analysis for NF-κB Pathway
This technique is used to analyze the effect of dehydroabietic acid on the protein expression and phosphorylation status of key components in the NF-κB signaling pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Src, anti-p-Syk, anti-p-IKK, anti-p-IκBα, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Conclusion
Dehydroabietic acid is a promising natural compound with significant therapeutic potential, particularly in the areas of inflammation and cancer. Its well-defined mechanisms of action, involving the modulation of critical signaling pathways, make it an attractive candidate for further drug development. The experimental protocols detailed in this guide provide a solid foundation for researchers to investigate and expand upon the current understanding of dehydroabietic acid's biological activities. Future research should focus on in vivo studies to validate the in vitro findings and explore the full therapeutic potential of this versatile natural product.
References
- 1. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 4. Design, synthesis, and antiproliferative evaluation of novel dehydroabietic acid-1,2,3-triazole-oxazolidinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uv.es [uv.es]
- 6. researchhub.com [researchhub.com]
- 7. MTT assay protocol | Abcam [abcam.com]
Dehydroabietic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroabietic acid (DAA) is a naturally occurring abietane-type diterpenoid resin acid found predominantly in coniferous trees.[1] As a major component of rosin (B192284), it has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, anticancer, and anti-aging properties.[2][3][4] This technical guide provides an in-depth overview of the physicochemical properties, biological activities, and relevant experimental protocols for Dehydroabietic acid, aimed at facilitating further research and development in the pharmaceutical and life sciences sectors.
Physicochemical Properties
Dehydroabietic acid is a tricyclic diterpenoid characterized by a carboxyl group, an aromatic ring, and two alicyclic rings.[2] Its fundamental properties are summarized in the tables below.
Table 1: General and Physical Properties of Dehydroabietic Acid
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈O₂ | [1][5] |
| Molecular Weight | 300.44 g/mol | [1][5] |
| Appearance | White to off-white solid or colorless needle crystal | [1][6] |
| Melting Point | 150–153 °C | [1] |
| Boiling Point | Approximately 390 °C | [1] |
| Density | 1.03 g/cm³ | [1] |
| Solubility | Practically insoluble in water; soluble in organic solvents such as ethanol (B145695), methanol (B129727), DMSO, and acetone. | [1][6] |
| CAS Number | 1740-19-8 | [1] |
Table 2: Spectroscopic Data for Dehydroabietic Acid
| Spectroscopic Data | Key Features | Reference |
| ¹H NMR | Aromatic protons observed in the range of 7.34-6.87 ppm. | [7] |
| ¹³C NMR | Characteristic peaks at 185.62 ppm (carboxyl carbon) and within the 123-147 ppm range (aromatic carbons). | [8] |
| Mass Spectrometry (GC-MS) | Provides a distinct fragmentation pattern for identification. | [5][7][9] |
| Infrared (IR) Spectroscopy | Data available via various spectral databases. | [5] |
Biological Activities and Signaling Pathways
Dehydroabietic acid exhibits a broad spectrum of biological activities, making it a promising candidate for drug development.
Anti-inflammatory Activity
DAA demonstrates potent anti-inflammatory effects. It acts as a dual activator of peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ).[1][6] Furthermore, DAA has been shown to suppress inflammatory responses by inhibiting key signaling kinases. Specifically, it downregulates the activity of proto-oncogene tyrosine-protein kinase (Src) and spleen tyrosine kinase (Syk) in the NF-κB signaling cascade, and transforming growth factor beta-activated kinase 1 (TAK1) in the AP-1 signaling pathway.[10][11] This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and the expression of inflammatory genes.[3][10]
Diagram 1: Signaling Pathway of Dehydroabietic Acid in Inflammation
Caption: DAA inhibits Src, Syk, and TAK1, suppressing NF-κB and AP-1 pathways.
Anticancer Activity
Derivatives of Dehydroabietic acid have demonstrated notable anticancer activity through various mechanisms, including the inhibition of tumor cell migration and the induction of apoptosis.[2][3] Some derivatives have been shown to arrest the cell cycle in cancer cells and disrupt the intracellular microtubule network.[2]
Anti-aging Activity
DAA has been identified as an anti-aging agent, with studies showing its ability to extend the lifespan of C. elegans. This effect is mediated through the direct activation of Sirtuin 1 (SIRT1), a key regulator of cellular aging processes.[4]
Other Biological Activities
Dehydroabietic acid and its derivatives also exhibit a range of other biological effects, including antibacterial, antifungal, antiviral, antiulcer, and insecticidal properties.[2][3]
Experimental Protocols
Extraction and Purification
Dehydroabietic acid can be isolated from natural sources like rosin or synthesized.[2]
-
Extraction from Pine Resin:
-
Sample Preparation: Dissolve fresh pine oleoresin in a non-polar organic solvent such as n-hexane or dichloromethane.
-
Extraction: Mix the resin with the solvent (e.g., 1:10 w/v ratio) and use ultrasonication for 20-30 minutes to ensure complete extraction.
-
Filtration and Concentration: Filter the solution to remove insoluble materials. Remove the solvent using a rotary evaporator to obtain a crude extract.[12]
-
-
Purification by Column Chromatography:
-
Stationary Phase: Use silica (B1680970) gel (60-120 mesh).
-
Mobile Phase: Employ a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Fraction Collection: Load the crude extract onto the column and collect fractions. Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing DAA.[12]
-
-
Purification via Recrystallization: Dehydroabietic acid can be purified by forming an amine salt with 2-aminoethanol in an ethanol solvent, followed by recrystallization. This method has been shown to yield high-purity DAA.[13]
Quantification
High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of Dehydroabietic acid.
-
HPLC Method:
-
Column: A C18 reversed-phase column is typically used.[14]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water containing 0.1% acetic acid is effective.[14] Alternatively, an isocratic system with methanol and water (70:30 v/v) can be used.[15]
-
Detection: Set the DAD detector between 210 and 240 nm.[12][14]
-
Quantification: Determine the concentration by comparing the peak area of the sample to a calibration curve generated from pure DAA standards.[12]
-
In Vitro Bioactivity Assays
-
Anti-inflammatory Activity (Griess Assay for Nitric Oxide):
-
Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Treatment: Pre-incubate the cells with various concentrations of DAA for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate for 24 hours.
-
Nitric Oxide Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent.
-
Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.[16]
-
-
Anticancer Activity (MTT Assay for Cell Viability):
-
Cell Seeding: Seed cancer cells in a 96-well plate.
-
Treatment: Treat the cells with various concentrations of DAA for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.[16]
-
Diagram 2: General Workflow for In Vitro Bioactivity Assays
References
- 1. Dehydroabietic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dehydroabietic Acid | C20H28O2 | CID 94391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dehydroabietic acid | 1740-19-8 [chemicalbook.com]
- 7. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]
- 8. Dehydroabietic acid(1740-19-8) 13C NMR spectrum [chemicalbook.com]
- 9. Dehydroabietic acid [webbook.nist.gov]
- 10. mdpi.com [mdpi.com]
- 11. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. [Determination of dehydroabietic acid and abietic acid in aqueous alkali extract of Liquidambaris Resina by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. akjournals.com [akjournals.com]
- 16. benchchem.com [benchchem.com]
Dehydroabietic Acid: A Technical Guide for Drug Discovery and Development
For Identification: CAS Number 1740-19-8
Dehydroabietic acid (DHA) is a naturally occurring abietane-type diterpenoid resin acid found predominantly in coniferous trees.[1] As a major component of rosin, it has garnered significant scientific interest for its diverse biological activities, making it a promising lead compound in pharmaceutical research.[1][2] This technical guide provides an in-depth overview of its physicochemical properties, biological effects, mechanisms of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties and Identification
Dehydroabietic acid is a tricyclic diterpenoid characterized by a phenanthrene (B1679779) skeleton.[3] It is a white to off-white solid, practically insoluble in water but soluble in organic solvents like ethanol, DMSO, and DMF.[1][4][5]
| Property | Value | Source(s) |
| CAS Number | 1740-19-8 | [1][4][6] |
| Molecular Formula | C₂₀H₂₈O₂ | [1][4][6] |
| Molar Mass | 300.44 g/mol | [1][6][7] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 150–153 °C | [1] |
| Boiling Point | ~390 °C | [1] |
| Alternate Names | Abieta-8,11,13-trien-18-oic acid | [6] |
Key Biological Activities and Mechanisms of Action
DHA exhibits a wide spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-parasitic activities. It also plays a role in regulating metabolic processes and cellular defense mechanisms against oxidative stress.
Anti-Inflammatory Activity
DHA demonstrates potent anti-inflammatory effects by modulating key signaling pathways. It has been shown to reduce the production of inflammatory mediators like nitric oxide (NO).[8][9] The primary mechanisms involve the suppression of the NF-κB and AP-1 signaling cascades. DHA achieves this by inhibiting the activity of upstream kinases, specifically proto-oncogene tyrosine-protein kinase (Src) and spleen tyrosine kinase (Syk) in the NF-κB pathway, and transforming growth factor beta-activated kinase 1 (TAK1) in the AP-1 pathway.[8][9][10] Furthermore, DHA acts as a dual activator of peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ), which contributes to its anti-inflammatory properties.[1][5]
Role in Nonalcoholic Fatty Liver Disease (NAFLD) and Ferroptosis
DHA has shown therapeutic potential in models of nonalcoholic fatty liver disease (NAFLD).[4] Its mechanism involves the activation of the Keap1/Nrf2-ARE signaling pathway, a critical cellular defense against oxidative stress.[11][12] By activating this pathway, DHA promotes the expression of downstream antioxidant genes like heme oxygenase-1 (HO-1) and glutathione (B108866) peroxidase 4 (GPX4).[11] This leads to a reduction in reactive oxygen species (ROS) accumulation and lipid peroxidation, thereby inhibiting ferroptosis—a form of iron-dependent cell death implicated in NAFLD.[4][11] In vivo studies have confirmed that DHA can reduce hepatic cholesterol and triglyceride levels in high-fat diet-induced mouse models.[4]
Anticancer and Antiparasitic Effects
DHA and its derivatives have been investigated for their cytotoxic activities against various human cancer cell lines.[13][14] The mechanisms often involve the induction of apoptosis and cell cycle arrest.[14] Additionally, DHA has demonstrated antiparasitic properties, showing activity against Leishmania amazonensis promastigotes.[4]
Quantitative Biological Data
The biological activity of Dehydroabietic Acid is quantified by measures such as the half-maximal inhibitory concentration (IC₅₀). These values can vary depending on the specific assay, cell line, and experimental conditions.
| Activity | Target/Cell Line | Measurement | Value | Source(s) |
| Antiparasitic | Leishmania amazonensis promastigotes | IC₅₀ | 40 µg/mL | [4] |
| Anticancer | SMMC-7721, MCF-7, HeLa (Derivative 77b) | IC₅₀ | 0.72–1.78 µM | [14] |
| Anticancer | Various cell lines (Derivative 80j) | IC₅₀ | 0.08–0.42 µM | [14] |
| Anti-ferroptosis | HL7720 cells (induced by oleic acid) | Effective Concentration | 2.5, 5, and 10 µM | [4] |
| NAFLD Treatment | High-fat diet mouse model | In vivo dosage | 10 and 20 mg/kg | [4] |
Experimental Protocols
Reproducible research relies on detailed and standardized protocols. Below are methodologies for key assays used to evaluate the bioactivity of Dehydroabietic Acid.
In Vitro Anti-Inflammatory Activity Assessment
This workflow outlines the key steps to determine the anti-inflammatory effects of DHA in vitro using macrophage cell lines like RAW 264.7.
1. Nitric Oxide (NO) Measurement (Griess Assay) [2]
-
Cell Seeding: Seed RAW 264.7 macrophages in 96-well plates at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of DHA. After a 1-hour pre-incubation, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452) is determined from a standard curve.
2. Cell Viability Assay (MTT Assay) [2]
-
Seeding and Treatment: Follow the same seeding and treatment protocol as the Griess assay.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the untreated control.
Anticancer Activity Assessment[2]
1. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cancer cells with DHA at its predetermined IC₅₀ concentration for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
References
- 1. Dehydroabietic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Experimental Determination and Computational Prediction of Dehydroabietic Acid Solubility in (−)-α-Pinene + (−)-β-Caryophyllene + P-Cymene System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Dehydroabietic acid | 1740-19-8 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. Dehydroabietic Acid | C20H28O2 | CID 94391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dehydroabietic acid improves nonalcoholic fatty liver disease through activating the Keap1/Nrf2-ARE signaling pathway to reduce ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Effects of dehydroabietic acid on nontarget lipidomics and proteomics of HepG2 [frontiersin.org]
- 13. dehydroabietic acid, 1740-19-8 [thegoodscentscompany.com]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of Dehydroabietic Acid from Abietic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroabietic acid (DHA), a natural diterpene resin acid, serves as a valuable chiral building block in medicinal chemistry and drug development due to its rigid tricyclic skeleton. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The synthesis of dehydroabietic acid from the more readily available abietic acid, a major component of rosin, is a crucial first step for the exploration of its therapeutic potential. This document provides detailed protocols for the synthesis of dehydroabietic acid from abietic acid, primarily through catalytic dehydrogenation, a common and effective method.
Core Synthesis Strategy: Dehydrogenation
The conversion of abietic acid to dehydroabietic acid involves the aromatization of one of the rings in the tricyclic system. This is typically achieved through a dehydrogenation reaction, which removes hydrogen atoms to create a stable aromatic ring. The most widely employed and efficient method for this transformation is catalytic dehydrogenation using a palladium on carbon (Pd/C) catalyst at elevated temperatures. An alternative, two-step approach involves the initial esterification of abietic acid to methyl abietate, followed by dehydrogenation. This can sometimes offer advantages in terms of purification and side-reaction control.
Experimental Protocols
Protocol 1: Direct Dehydrogenation of Abietic Acid
This protocol outlines the direct conversion of abietic acid to dehydroabietic acid using a palladium on carbon catalyst.
Materials:
-
Abietic acid
-
5% or 10% Palladium on carbon (Pd/C) catalyst
-
Nitrogen gas (for inert atmosphere)
-
Dichloromethane (for purification)
-
Anhydrous sodium sulfate (B86663) (for drying)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with hot plate
-
Thermometer
-
Condenser
-
Nitrogen inlet/outlet
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Place abietic acid into a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a condenser with a nitrogen inlet/outlet.
-
Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere.
-
Heating: Heat the abietic acid under a continuous nitrogen flow.
-
Catalyst Addition: Once the temperature reaches approximately 230°C, carefully add the 5% Pd/C catalyst (typically 0.2-0.3% by weight of the abietic acid).[1]
-
Reaction: Slowly increase the temperature to 250-270°C and maintain it for 4-6 hours with continuous stirring.[1] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to check for the disappearance of abietic acid.
-
Cooling and Dissolution: After the reaction is complete, cool the mixture to room temperature. The solidified product is then dissolved in dichloromethane.[1]
-
Catalyst Removal: Filter the solution to remove the Pd/C catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude dehydroabietic acid.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Two-Step Synthesis via Methyl Abietate
This protocol involves the esterification of abietic acid to methyl abietate, followed by dehydrogenation.
Part A: Esterification of Abietic Acid to Methyl Abietate
Materials:
-
Abietic acid
-
Lithium hydroxide (B78521) (LiOH)
-
Dimethyl sulfate (Me2SO4)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve abietic acid in DMF in a round-bottom flask.
-
Add lithium hydroxide to the solution and stir.
-
Carefully add dimethyl sulfate to the mixture.
-
Heat the reaction mixture and monitor its progress by TLC. This esterification step typically proceeds to give methyl abietate in quantitative yield.[2]
Part B: Dehydrogenation of Methyl Abietate to Methyl Dehydroabietate
Materials:
-
Methyl abietate
-
5% Palladium on carbon (Pd/C) catalyst
Procedure:
-
Heat neat methyl abietate to 250°C in the presence of 5% Pd/C catalyst.[2]
-
Maintain the temperature and stir for a sufficient time to ensure complete aromatization. The reaction can yield methyl dehydroabietate in approximately 85% yield.[2]
Part C: Saponification of Methyl Dehydroabietate to Dehydroabietic Acid
Materials:
-
Methyl dehydroabietate
-
Potassium hydroxide (KOH)
-
Water
Procedure:
-
Dissolve methyl dehydroabietate in a mixture of methanol and water.
-
Add potassium hydroxide and heat the mixture to reflux.
-
After the reaction is complete (monitored by TLC), cool the mixture and acidify it to precipitate dehydroabietic acid.
-
Filter the precipitate, wash with water, and dry to obtain the final product. This saponification step can yield dehydroabietic acid in around 75% yield.[2]
Quantitative Data Summary
The following table summarizes the quantitative data from various reported methods for the synthesis of dehydroabietic acid.
| Method | Starting Material | Catalyst | Catalyst Loading (% w/w) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Direct Dehydrogenation | Abietic Acid | 5% Pd/C | ~0.3 | 230-270 | 6 | Not explicitly stated | [1] |
| Two-Step Synthesis | Methyl Abietate | 5% Pd/C | Not specified | 250 | Not specified | 85 (for methyl dehydroabietate) | [2] |
| Two-Step Synthesis | Abietic Acid | 5% Pd/C | Not specified | 250 | Not specified | Overall yield not stated | [2] |
| Photolysis | Abietic Acid | Colloidal Platinum | Not applicable | Not specified | Not specified | 81 | [3] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the synthesis processes.
Caption: Overall workflow for the synthesis of Dehydroabietic Acid.
Caption: Reaction pathways for Dehydroabietic Acid synthesis.
References
Quantitative Analysis of Dehydroabietic Acid: A Guide to Analytical Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Dehydroabietic acid (DHAA), a diterpene resin acid with various pharmacological activities. The following sections offer a comprehensive overview of common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), to facilitate accurate and reliable quantification of DHAA in diverse sample matrices.
Introduction to Analytical Methods
The quantification of Dehydroabietic acid is crucial in various fields, from quality control of natural products to pharmacokinetic studies in drug development. Several analytical techniques can be employed for this purpose, each with its own advantages in terms of sensitivity, selectivity, and throughput. The most commonly used methods include High-Performance Liquid Chromatography (HPLC) with different detectors, Gas Chromatography-Mass Spectrometry (GC-MS) often requiring derivatization, and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.[1][2]
Comparative Quantitative Data
The selection of an appropriate analytical method often depends on the specific requirements of the study, such as the expected concentration range of DHAA and the complexity of the sample matrix. The following table summarizes the key quantitative parameters of various analytical methods for DHAA quantification, providing a basis for comparison.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| HPLC-DAD | 0.0079 mg/mL | 0.0240 mg/mL | Not Specified | 98.7 | [1][3] |
| HPLC-Fluorimetric | 100 ng/mL (LOD) | Not Specified | Up to 1 mg/mL | >89 | [4][5] |
| LC-MS/MS | 0.87 µg/kg | 2.61 µg/kg | 5.0 - 200.0 µg/kg | 68.5 - 107.6 | [6] |
| In-tube SPME-LC/MS | 2.1 pg/mL | Not Specified | 0 - 50 ng/mL | >79 | [7][8][9] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the quantification of Dehydroabietic acid using various analytical techniques.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is suitable for the quantification of DHAA in samples where moderate sensitivity is sufficient.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, and diode array detector (DAD).[1]
-
Pursuit 200Å PFP column (150 x 4.6 mm, 3 µm).[1]
Reagents:
-
Methanol (B129727) (HPLC grade).[1]
-
Water (HPLC grade).[1]
-
Dehydroabietic acid standard.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of methanol and water in a 70:30 (v/v) ratio.[1]
-
Standard Solution Preparation: Prepare a stock solution of DHAA in methanol. From the stock solution, prepare a series of working standard solutions of different concentrations for the calibration curve.
-
Sample Preparation: Dissolve the sample containing DHAA in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Quantification: Construct a calibration curve by plotting the peak area of the DHAA standard against its concentration. Determine the concentration of DHAA in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow for HPLC-DAD Analysis
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Analysis of abietic acid and dehydroabietic acid in food samples by in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Application Notes and Protocols: Dehydroabietic Acid as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dehydroabietic acid (DHA), a naturally occurring diterpenoid resin acid, presents a rigid and chiral tricyclic scaffold, making it an invaluable starting material in stereoselective synthesis.[1][2] Its ready availability from rosin, a renewable resource, further enhances its appeal as a chiral building block for the synthesis of complex natural products, pharmacologically active compounds, and novel materials.[1][3] These application notes provide an overview of the synthetic utility of dehydroabietic acid, detailed experimental protocols for key transformations, and a summary of the biological activities of its derivatives.
Synthetic Applications
The chemical versatility of dehydroabietic acid allows for a wide range of structural modifications, primarily targeting the C-18 carboxyl group and the aromatic C-ring. These modifications have led to the development of a diverse library of compounds with significant biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. Furthermore, the inherent chirality of the dehydroabietane skeleton has been harnessed in the development of efficient bifunctional organocatalysts for asymmetric synthesis.[4][5]
Key Synthetic Transformations:
-
Modification of the C-18 Carboxyl Group: The carboxylic acid functionality at C-18 is a prime site for derivatization. It can be readily converted into esters, amides, alcohols, and aldehydes, providing access to a wide array of compounds with diverse biological profiles.[6][7] For instance, reduction to the corresponding alcohol, dehydroabietinol, and subsequent esterification have yielded derivatives with notable cytotoxic and antiviral activities.[6]
-
Functionalization of the Aromatic C-Ring: The aromatic C-ring can be functionalized through electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate the biological activity of the resulting derivatives.
-
Development of Chiral Organocatalysts: Dehydroabietylamine, derived from dehydroabietic acid, serves as a chiral backbone for the synthesis of bifunctional organocatalysts, such as thioureas and squaramides. These catalysts have demonstrated high efficiency and enantioselectivity in a variety of asymmetric reactions, including Michael additions and aza-Henry reactions.[8][9][10]
Data Presentation
Biological Activity of Dehydroabietic Acid Derivatives
| Compound | Cell Line/Organism | Activity | IC50 / MIC (µM) | Reference |
| Methyl abietate | HeLa | Cytotoxic | 11 (CC50) | [6] |
| Dehydroabietic acid | Aspergillus terreus | Antifungal | 39.7 (MIC, mg/mL) | [6] |
| 7α-hydroxydehydroabietinol | Aspergillus fumigatus | Antifungal | 50 (MIC, mg/mL) | [6] |
| 7α-hydroxydehydroabietinol | Aspergillus niger | Antifungal | 63 (MIC, mg/mL) | [6] |
| Dehydroabietinol acetate | Jurkat | Cytotoxic | - (Highest SI) | [6] |
| Dehydroabietinol acetate | HSV-1 | Antiviral | 25 (mg/mL) | [6] |
| Compound 9n (acyl-thiourea derivative) | HeLa | Cytotoxic | 6.58 ± 1.11 | [11] |
| 5-FU (control) | HeLa | Cytotoxic | 36.58 ± 1.55 | [11] |
| Compound 6e (thiourea-bisphosphonate derivative) | SK-OV-3 | Cytotoxic | 1.79 ± 0.43 | [12] |
| Compound 4p (triazole-oxazolidinone hybrid) | Various | Cytotoxic | 3.18 - 25.31 | [13] |
| Compound 10 (7-oxodehydroabietic acid-triazole hybrid) | BV2 | Anti-inflammatory | 8.40 ± 0.98 | [14] |
| Compound D1 (vasodilatory derivative) | Aortic vascular ring | Vasorelaxant | 3.03 ± 0.96 (EC50) | [15][16] |
Performance of Dehydroabietane-Based Organocatalysts in Asymmetric Synthesis
| Catalyst Type | Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Dehydroabietyl pyrrolidin-2-yl squaramide | Michael addition (cyclohexanone to β-nitrostyrenes) | 87-98 | up to 99 | [9][10] |
| Primary amine thiourea (B124793) C2a/C2b | aza-Henry reaction | up to 98 | up to 98 | [5] |
| Azaarene-containing γ-nitroketones | Michael addition | up to 98 | up to 98 | [9] |
Experimental Protocols
Protocol 1: Synthesis of Methyl Dehydroabietate (3)
This protocol describes the aromatization of methyl abietate, which is obtained from the esterification of commercially available abietic acid.[6]
Materials:
-
Methyl abietate (2)
-
5% Palladium on carbon (Pd/C)
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
To neat methyl abietate (4.0 g, 12 mmol), add 5% Pd/C (200 mg).
-
Heat the mixture to 240–250 °C for 2 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature and dilute with hexane.
-
Filter the mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica (B1680970) gel to afford methyl dehydroabietate.
-
Yield: 85%[6]
-
Protocol 2: Synthesis of Dehydroabietinol (5)
This protocol details the reduction of the methyl ester of dehydroabietic acid to the corresponding alcohol.[6]
Materials:
-
Methyl dehydroabietate (3)
-
Lithium aluminum hydride (LiAlH4)
-
Dry tetrahydrofuran (B95107) (THF)
-
Saturated aqueous solution of sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve methyl dehydroabietate in dry THF.
-
Cool the solution to 0 °C and slowly add LiAlH4 in portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfate.
-
Filter the resulting suspension and wash the solid with THF.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
-
Yield: 90%[6]
-
Protocol 3: Synthesis of Dehydroabietic Acid Amides
This protocol provides a general procedure for the synthesis of amides from dehydroabietic acid.[17]
Materials:
-
Dehydroabietic acid
-
Thionyl chloride or oxalyl chloride
-
Dry toluene (B28343) or dichloromethane (B109758) (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
Desired amine
-
Triethylamine (B128534) or other non-nucleophilic base
-
Dry acetone (B3395972) or DCM
-
10% aqueous HCl
Procedure:
-
In a round-bottom flask, dissolve dehydroabietic acid (e.g., 3 g, 0.01 moles) in dry toluene (~30 ml).
-
Add a catalytic amount of DMF (2-3 drops).
-
Add thionyl chloride (e.g., 1.5 g, 0.0127 moles) dropwise at room temperature.
-
Stir the mixture at 40°C for 2 hours or until the conversion to the acid chloride is complete (monitored by IR or by quenching a small aliquot with methanol (B129727) and analyzing by TLC/GC-MS).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude dehydroabietic acid chloride.
-
In a separate flask, dissolve the desired amine (e.g., 0.01 moles) and triethylamine (e.g., 1.518 g, 0.015 moles) in dry acetone.
-
Dissolve the crude acid chloride in dry acetone and add it dropwise to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature until completion.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 10% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude amide by recrystallization or flash chromatography.
Visualizations
Synthetic Workflow for Dehydroabietic Acid Derivatives
Caption: Synthetic pathways to key dehydroabietic acid derivatives.
Apoptosis Induction by a Dehydroabietic Acid Derivative
Caption: Mitochondrial pathway of apoptosis induced by a DHA derivative.
Vasodilatory Signaling Pathway of a Dehydroabietic Acid Derivative
Caption: PI3K/Akt/eNOS signaling pathway for vasodilation by a DHA derivative.
References
- 1. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydroabietic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Dehydroabietane-type bifunctional organocatalysts in asymmetric synthesis: recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uv.es [uv.es]
- 7. uv.es [uv.es]
- 8. Dehydroabietane-type bifunctional organocatalysts in asymmetric synthesis: recent progress - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06715G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of Novel Dehydroabietic Acid Derivatives Conjugated with Acyl-Thiourea Peptide Moiety as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacological evaluation of dehydroabietic acid thiourea derivatives containing bisphosphonate moiety as an inducer of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and antiproliferative evaluation of novel dehydroabietic acid-1,2,3-triazole-oxazolidinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis and biological evaluation of dehydroabietic acid derivative as potent vasodilatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Dehydroabietic Acid: Applications and Protocols in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Dehydroabietic acid (DHAA) is a natural abietane-type diterpenoid resin acid found in coniferous trees. With its rigid, hydrophobic, tricyclic skeleton and a modifiable carboxylic acid group, DHAA has emerged as a versatile and privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, making it a compound of significant interest for the development of new therapeutic agents.
This document provides detailed application notes on the primary therapeutic areas of DHAA and standardized protocols for key in vitro experiments.
Application Note 1: Anticancer Activity
DHAA and its structurally modified derivatives exhibit potent cytotoxic activity against a range of human cancer cell lines. The mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key cancer-related proteins.[1][2]
Mechanisms of Action:
-
Apoptosis Induction: DHAA derivatives have been shown to induce apoptosis through the mitochondrial pathway, characterized by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[1][3] Some derivatives also act as novel survivin inhibitors, a protein that blocks apoptosis in cancer cells.[4]
-
Cell Cycle Arrest: Treatment with DHAA derivatives can lead to cell cycle arrest at the G1 or G2/M phases, preventing cancer cell proliferation.[1][2][5]
-
Other Mechanisms: Specific derivatives have been found to inhibit tubulin polymerization or target the epidermal growth factor receptor (EGFR) kinase domain.
Quantitative Data: In Vitro Anticancer Activity of DHAA Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 Value | Reference |
| Dehydroabietic acid-1,2,3-triazole-oxazolidinone Hybrid (4p) | MGC-803 (Gastric) | 3.18 µM | [5] |
| Dehydroabietic acid-Oxazolidinone Hybrid (4j) | MGC-803 (Gastric) | 3.82 µM | [2] |
| Quinoxaline Derivative (77b) | SMMC-7721 (Hepatoma), MCF-7 (Breast), HeLa (Cervical) | 0.72–1.78 μM | [1] |
| Acyl-thiourea Derivative (30n) | HeLa (Cervical) | 6.58 ± 1.11 μM | [1] |
| Dipeptide Derivative (22f) | HeLa (Cervical) | 7.76 ± 0.98 μM | [1] |
| 2-Aryl-benzimidazole Derivative (80j) | Various | 0.08–0.42 μM | [1] |
Visualizing the Mechanism: Apoptosis Induction Pathway
Caption: DHAA-induced mitochondrial apoptosis pathway.
Experimental Protocols: Anticancer Activity Assessment
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[6]
-
Materials: 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization buffer (e.g., DMSO or isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat cells with various concentrations of the DHAA derivative for 48-72 hours. Include a vehicle-only control.
-
Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan (B1609692) crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Materials: Annexin V-FITC, Propidium (B1200493) Iodide (PI), 1X Binding Buffer, flow cytometry tubes.
-
Procedure:
-
Treat 1-5 x 10^5 cells with the DHAA derivative at the desired concentration and time.[8]
-
Harvest the cells and wash them once with cold PBS.
-
Resuspend the cell pellet in 100-200 µL of 1X Binding Buffer.[9]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[8]
-
Gently vortex and incubate for 10-20 minutes at room temperature in the dark.
-
Add 10 µL of PI staining solution (20 µg/mL) and 400 µL of 1X Binding Buffer.[9]
-
Analyze the samples immediately by flow cytometry.
-
Interpretation: Viable cells (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for cell cycle phase distribution analysis by flow cytometry.[10][11]
-
Materials: 70% cold ethanol (B145695), PBS, RNase A solution (100 µg/mL), PI solution (50 µg/mL).
-
Procedure:
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by adding the pellet dropwise into 1-5 mL of ice-cold 70% ethanol while gently vortexing.[11][12]
-
Incubate at 4°C for at least 1 hour (or store at -20°C for longer periods).[11]
-
Centrifuge the fixed cells and wash twice with PBS to remove ethanol.[12]
-
Resuspend the pellet in 50 µL of RNase A solution and incubate for 5-10 minutes at room temperature to degrade RNA.[12][13]
-
Add 400 µL of PI solution and incubate for another 5-10 minutes.[12]
-
Analyze by flow cytometry, measuring the fluorescence intensity to determine the percentage of cells in G0/G1, S, and G2/M phases.[10]
-
Workflow for Anticancer Activity Screening
Caption: Experimental workflow for assessing anticancer activity.
Application Note 2: Anti-inflammatory Activity
DHAA exhibits significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[14]
Mechanisms of Action:
-
NF-κB and AP-1 Pathway Suppression: DHAA has been shown to suppress the activation of the transcription factors NF-κB and AP-1, which are central to the expression of pro-inflammatory genes. This is achieved by inhibiting upstream kinases, including Src, Syk, and TAK1.[14][15][16]
-
PPARα/γ Activation: DHAA acts as a dual activator of Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα/γ), which play crucial roles in regulating inflammation and metabolism.
Quantitative Data: In Vitro Anti-inflammatory Activity of DHAA
| Cell Line | Stimulant | Assay | Endpoint | Reported Inhibition | Reference |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | Griess Assay | Nitric Oxide Production | Significant reduction at 100 µM | [14][15] |
| RAW 264.7 Macrophages | LPS | Luciferase Assay | NF-κB Activity | Dose-dependent reduction | [14][17] |
| RAW 264.7 Macrophages | LPS | Luciferase Assay | AP-1 Activity | Dose-dependent reduction | [14][17] |
Visualizing the Mechanism: Anti-inflammatory Signaling Pathway
Caption: DHAA inhibits pro-inflammatory signaling pathways.
Experimental Protocol: Nitric Oxide (NO) Production Assay
This protocol uses the Griess reaction to indirectly measure NO production by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in culture supernatants.[18][19]
-
Materials: 96-well plates, Lipopolysaccharide (LPS), Griess Reagent (typically a two-part solution: Part A - sulfanilamide (B372717) in acid; Part B - N-(1-naphthyl)ethylenediamine), Sodium Nitrite (for standard curve).
-
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of DHAA for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include unstimulated and vehicle controls.
-
Prepare a nitrite standard curve (e.g., 0-100 µM) using sodium nitrite in culture medium.[18]
-
Carefully collect 50-100 µL of supernatant from each well and transfer to a new 96-well plate.[19]
-
Add 50 µL of Griess Reagent A to each well, and incubate for 5-10 minutes at room temperature, protected from light.[18]
-
Add 50 µL of Griess Reagent B to each well and incubate for another 5-10 minutes. A magenta color will develop.[18]
-
Measure the absorbance at 540-550 nm.[19]
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
-
Note: A parallel MTT assay should be performed to ensure the observed reduction in NO is not due to cytotoxicity.
-
Application Note 3: Antimicrobial and Antifungal Activity
DHAA and its derivatives show promising activity against a variety of pathogens, including Gram-positive bacteria (such as Staphylococcus aureus), fungi, and bacterial biofilms.[20]
Mechanisms of Action:
-
Membrane Disruption: The primary mechanism is believed to involve the disruption of the bacterial cell membrane's integrity, leading to increased permeability and leakage of cellular contents.[20][21]
-
Biofilm Inhibition: DHAA can prevent the formation of biofilms and reduce the viability of existing biofilms, which is crucial for combating chronic and persistent infections.[22][23]
Quantitative Data: Antimicrobial & Antifungal Activity of DHAA Derivatives
| Compound/Derivative | Organism | Activity | Value (µg/mL) | Reference |
| DHAA | S. aureus ATCC 1228 | MIC | 7.81 | [21] |
| DHAA | S. aureus ATCC 43866 | MBIC | 0.49 | [21] |
| Serine Derivative (6) | Methicillin-resistant S. aureus (MRSA) | MIC90 | 8 | [1] |
| 1,2,3-Triazole Derivative (69o) | Gram-positive & Gram-negative bacteria | MIC | 1.6 - 3.1 | [1] |
| Schiff Base Derivative (4o) | Fusarium pseudograminearum | EC50 | 5.45 | [7] |
Visualizing the Mechanism: Antimicrobial Action
References
- 1. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Dehydroabietic Acid-Oxazolidinone Hybrids for Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and antiproliferative evaluation of novel dehydroabietic acid-1,2,3-triazole-oxazolidinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 14. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. caringsunshine.com [caringsunshine.com]
- 21. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. [PDF] (+)-Dehydroabietic Acid, an Abietane-Type Diterpene, Inhibits Staphylococcus aureus Biofilms in Vitro | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Isolation of Dehydroabietic Acid from Rosin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dehydroabietic acid (DHAA) is a diterpenoid resin acid found in rosin (B192284), the solid residue from the oleoresin of coniferous trees. It serves as a valuable starting material for the synthesis of various biologically active compounds and other chemical products. However, the concentration of DHAA in raw rosin is often low. To obtain high-purity DHAA, a preliminary disproportionation step is typically employed to increase its concentration, followed by selective isolation and purification. This document provides detailed protocols for the isolation of dehydroabietic acid from rosin, focusing on two primary methods: Amine Salt Crystallization and Fractional Acidification.
Core Methodologies
The isolation of dehydroabietic acid from rosin is a multi-step process that begins with the enrichment of DHAA content in the starting material, followed by selective separation and purification.
-
Disproportionation of Rosin: Raw rosin is a complex mixture of various resin acids. Disproportionation is a chemical process that involves the transfer of hydrogen atoms between resin acid molecules. This is typically achieved by heating the rosin in the presence of a catalyst, such as palladium on carbon (Pd/C). This process converts other abietane-type acids into the more chemically stable dehydroabietic acid, significantly increasing its concentration in the mixture.
-
Isolation of Dehydroabietic Acid: Following disproportionation, DHAA can be selectively isolated from the enriched rosin mixture using several techniques:
-
Amine Salt Crystallization: This method relies on the selective reaction of dehydroabietic acid with an amine (e.g., 2-aminoethanol) to form a crystalline salt that precipitates out of the solution. The other resin acids, which may not form salts as readily under the same conditions, remain in the solution.
-
Fractional Acidification: In this technique, the disproportionated rosin is first saponified with a base to form water-soluble salts of the resin acids. The subsequent gradual and controlled addition of an acid allows for the fractional precipitation of the resin acids based on their differing pKa values. Dehydroabietic acid can be selectively precipitated within a specific pH range.
-
-
Purification: The crude DHAA obtained from the initial isolation is further purified, typically by recrystallization from a suitable solvent such as acetone (B3395972), to achieve high purity.
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of dehydroabietic acid from rosin.
Caption: General workflow for the isolation of Dehydroabietic Acid.
Quantitative Data
The efficiency of different isolation methods can be evaluated based on the yield and purity of the final dehydroabietic acid product. The table below summarizes quantitative data from various published protocols.
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Reference |
| Ultrasound-Assisted Aminating Crystallization | Disproportionated Rosin | 2-aminoethanol, ethanol (B145695), 40 min reaction time, 35°C, 300 W ultrasound power | 48.59 | 99.28 | |
| Fractional Acidification | Disproportionated Rosin | Rosin acids salt concentration of 2%-5% (wt), pH range of 3.78-8.60 for precipitation, 0.1 mol/L HCl, 8 fractions | 62.23 | 99.99 | |
| Disproportionation of Gum Rosin | Gum Rosin | 5% Pd/C catalyst, 210°C | 65.00 | N/A |
N/A: Not available in the cited source.
Experimental Protocols
Protocol 1: Disproportionation of Gum Rosin
This protocol describes the conversion of resin acids in gum rosin to dehydroabietic acid.
Materials:
-
Gum Rosin
-
Palladium on carbon (5% Pd/C) catalyst
-
Three-necked round-bottom flask
-
Magnetic stirrer and heating mantle
-
Thermometer
-
Nitrogen gas inlet
Procedure:
-
Place 100 g of gum rosin into a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Blanket the flask with nitrogen gas.
-
Heat the rosin to 230°C while stirring.
-
Once the temperature reaches 230°C, add 290 mg of 5% Pd/C catalyst.
-
Slowly increase the temperature to 270°C and maintain it for 6 hours with continuous stirring under a nitrogen atmosphere.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the solid product in a suitable solvent (e.g., dichloromethane) and filter to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the disproportionated rosin.
Protocol 2: Isolation of Dehydroabietic Acid via Amine Salt Crystallization
This protocol details the isolation of DHAA from disproportionated rosin using 2-aminoethanol.
Materials:
-
Disproportionated Rosin
-
2-aminoethanol
-
Ethanol
-
Beaker or Erlenmeyer flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the disproportionated rosin in ethanol.
-
Add 2-aminoethanol to the solution while stirring. This will lead to the formation of the dehydroabietic acid-amine salt which will precipitate.
-
Allow the mixture to crystallize. The process can be enhanced by cooling the mixture.
-
Collect the crystalline salt by vacuum filtration and wash it with a small amount of cold ethanol to remove impurities.
-
For higher purity, the salt can be recrystallized by dissolving it in a minimal amount of hot ethanol and allowing it to cool slowly.
-
To regenerate the free dehydroabietic acid, treat the purified amine salt with dilute hydrochloric acid.
-
Collect the precipitated pure dehydroabietic acid by filtration, wash with water until the washings are neutral, and dry.
Protocol 3: Isolation of Dehydroabietic Acid via Fractional Acidification
This protocol describes the isolation of DHAA from disproportionated rosin through controlled pH precipitation.
Materials:
-
Disproportionated Rosin
-
Sodium Hydroxide (NaOH) or other suitable base
-
Hydrochloric Acid (HCl), 0.1 mol/L
-
pH meter
-
Beaker
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the disproportionated rosin in an aqueous solution of a base (e.g., NaOH) to form the sodium salts of the rosin acids. The optimal concentration of the rosin acids salt is between 2-5% (wt).
-
While stirring the solution, slowly add 0.1 mol/L hydrochloric acid to gradually lower the pH.
-
Carefully monitor the pH. Dehydroabietic acid will selectively precipitate in the pH range of 8.60 down to 3.78.
-
Collect the precipitate in fractions as the pH is lowered through this range. The process can be divided into several acidification fractions (e.g., 8 fractions) to improve selectivity.
-
Combine the fractions containing the high-purity dehydroabietic acid.
-
Wash the collected precipitate with water to remove any remaining salts and dry to obtain the purified dehydroabietic acid.
Protocol 4: Purification by Recrystallization
This protocol is for the final purification of crude dehydroabietic acid.
Materials:
-
Crude Dehydroabietic Acid
-
Acetone
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Filtration apparatus
Procedure:
-
Place the crude dehydroabietic acid in an Erlenmeyer flask.
-
Add a minimal amount of acetone and gently heat the mixture while stirring until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration.
-
Repeat the recrystallization process (e.g., up to 5 times) until the desired purity is achieved.
-
Dry the final crystals in a vacuum oven to remove any residual solvent.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dehydroabietic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dehydroabietic acid (DHAA) is a tricyclic diterpene resin acid found in the rosin (B192284) of pine trees and has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antiviral, and antimicrobial activities.[1] Accurate and reliable quantification of DHAA in various matrices, such as natural product extracts, pharmaceutical formulations, and biological samples, is crucial for research and development. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of dehydroabietic acid. The described protocol is based on established methodologies and is suitable for routine analysis, quality control, and stability testing.[1][2]
Experimental Protocols
This section provides a detailed methodology for the analysis of dehydroabietic acid using HPLC. Two primary methods are presented, one utilizing a C18 column with UV or fluorescence detection, and an alternative method using a Pentafluorophenyl (PFP) column with UV-Vis detection.
Method 1: Reversed-Phase HPLC with C18 Column
This method is widely applicable and can be adapted for various sample types.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or fluorescence detector is required.[3]
-
Column: A C18 reversed-phase column (e.g., Separon SGX C18, 125 x 3.9 mm, 5 µm) is recommended for good separation.[3]
-
Mobile Phase: An isocratic mobile phase consisting of methanol (B129727) and water (87:13 v/v) containing 0.05% formic acid is effective.[3][4] For mass spectrometry (MS) compatible applications, formic acid is a suitable modifier.[5]
-
Flow Rate: A flow rate of 0.5 mL/min is typically used.[3]
-
Column Temperature: Maintain the column at 30°C.[3]
-
Injection Volume: 20 µL.[3]
-
Detection:
2. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of dehydroabietic acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution. Store this solution at 2-8°C, protected from light.[7]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations within the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).[3]
3. Sample Preparation (Example: Propolis Tincture):
-
Take 2 mL of the propolis tincture and dry it under a stream of compressed air at room temperature.[3]
-
Add 0.5 mL of methanol to the dried residue and centrifuge the mixture at 3000g for 2 minutes.[3]
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[7]
-
The solution can be injected directly or diluted with methanol if the concentration of DHAA is high.[3]
Method 2: Reversed-Phase HPLC with PFP Column
This method provides an alternative selectivity for the separation of dehydroabietic acid.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 or equivalent system with a quaternary pump, autosampler, and Diode Array Detector (DAD).[2]
-
Mobile Phase: An isocratic mobile phase of methanol and water (70:30 v/v).[1][2]
-
Detection: DAD detector set at 210 nm and 245 nm.[2]
2. Preparation of Standard and Sample Solutions:
Follow the same procedures as described in Method 1 for the preparation of standard and sample solutions.
Data Presentation
The quantitative performance of the HPLC methods for dehydroabietic acid is summarized in the table below. These values are compiled from various studies and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Method 1 (C18 Column) | Method 2 (PFP Column) | Reference(s) |
| Linearity Range | 0.1 - 1000 µg/mL | Not explicitly stated, but excellent linearity (r² = 1) was achieved. | [3],[1] |
| Limit of Detection (LOD) | 0.87 µg/kg (LC-MS/MS) | Not explicitly stated | [8] |
| Limit of Quantitation (LOQ) | 100 ng/mL | 2.61 µg/kg (LC-MS/MS) | [3],[8] |
| Recovery | > 89% | Not explicitly stated | [3] |
| Precision (RSD) | < 3.41% | Excellent precision reported | [4],[1] |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the HPLC analysis and the relationship between method validation parameters.
Caption: Experimental workflow for HPLC analysis of Dehydroabietic Acid.
Caption: Logical relationship of HPLC method validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Dehydroabietic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. [Determination of dehydroabietic acid and abietic acid in aqueous alkali extract of Liquidambaris Resina by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note: Analysis of Dehydroabietic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of Dehydroabietic acid (DHAA) using Gas Chromatography-Mass Spectrometry (GC-MS). Dehydroabietic acid, a prominent resin acid found in various natural and industrial samples, requires precise and reliable analytical methods for its identification and quantification. This document outlines the necessary sample preparation, derivatization, GC-MS instrument parameters, and data analysis workflows suitable for researchers, scientists, and professionals in drug development and quality control.
Introduction
Dehydroabietic acid (C₂₀H₂₈O₂) is a tricyclic diterpene resin acid and a major component of rosin, which is derived from coniferous trees.[1] Its presence and concentration are of significant interest in various fields, including pharmaceuticals, environmental monitoring, and the analysis of natural products. Due to its chemical structure, DHAA exhibits a range of biological activities and can serve as a biomarker in different matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of DHAA due to its high sensitivity, selectivity, and ability to provide structural information for unambiguous identification. However, as a non-volatile compound, DHAA requires derivatization prior to GC-MS analysis to increase its volatility.[2] This note details a comprehensive methodology for this purpose.
Experimental Protocols
A critical step in the GC-MS analysis of resin acids like Dehydroabietic acid is the conversion of the non-volatile acid into a more volatile derivative.[2] This is typically achieved through esterification (e.g., methylation) or silylation.
Sample Preparation and Derivatization
Objective: To convert Dehydroabietic acid into its methyl ester or trimethylsilyl (B98337) (TMS) ester for enhanced volatility and improved chromatographic performance.
Materials:
-
Dehydroabietic acid standard
-
Methanol (B129727) (anhydrous)
-
Diethyl ether (anhydrous)
-
Trimethylphenylammonium hydroxide (B78521) (TMPAH) solution (0.2 M in methanol) or Tetramethylammonium hydroxide (TMAH) solution
-
N-methyl-trimethylsilyltrifluoroacetamide (MSTFA)
-
Sample vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
Protocol 1: Methylation using TMPAH [3]
-
Sample Dissolution: Accurately weigh approximately 50 mg of the sample (e.g., rosin, extract) into a sample vial. Dissolve the sample in 0.5 to 3.0 mL of a 50:50 (v/v) mixture of anhydrous diethyl ether and anhydrous methanol.
-
Titration: Add 2-3 drops of a suitable indicator (e.g., phenolphthalein) and titrate the solution with 0.2 M TMPAH in methanol until the first permanent pink color is observed. This ensures the conversion of the acid to its corresponding salt.
-
Injection: The resulting solution containing the trimethylphenylammonium salt is ready for injection into the GC-MS, where in-situ methylation will occur in the hot injector.
Protocol 2: Silylation using MSTFA [4]
-
Sample Drying: Ensure the sample is completely dry, as moisture will react with the silylating reagent. This can be achieved by lyophilization or evaporation under a stream of nitrogen.
-
Methoximation (Optional but Recommended): To prevent tautomerization of any keto-groups that might be present in the sample matrix, first perform methoximation. Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample. Incubate at 37°C for 90 minutes with agitation.
-
Silylation: Add 100 µL of MSTFA to the vial. Tightly cap the vial and incubate at 37°C for 30 minutes with agitation to form the TMS ester of Dehydroabietic acid.[4]
-
Injection: The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following tables summarize typical instrument parameters for the GC-MS analysis of derivatized Dehydroabietic acid.
Table 1: Gas Chromatography (GC) Conditions
| Parameter | Value | Reference |
| Column | RTX-2330 (60m x 0.32 mm ID x 0.2 µm) or equivalent polar column | [1] |
| Injector Temperature | 300°C | [1] |
| Injection Mode | Split (10:1) or Splitless | [1] |
| Injection Volume | 0.2 - 1.0 µL | [1][3] |
| Carrier Gas | Helium | [1] |
| Flow Rate | 1.0 - 1.5 mL/min | [1] |
| Oven Program | Initial Temp: 150°C (hold 5 min), Ramp: 3°C/min to 250°C (hold 15 min) | [1] |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Value | Reference |
| Ionization Mode | Electron Ionization (EI) | [1] |
| Ionization Energy | 70 eV | [1] |
| Source Temperature | 230°C | [1] |
| Transfer Line Temp. | 250°C | [1] |
| Scan Mode | Full Scan | [1] |
| Scan Range | m/z 40 - 500 | [1] |
Data Presentation and Quantitative Analysis
Qualitative identification of Dehydroabietic acid is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a known standard. The mass spectrum of Dehydroabietic acid (as its methyl ester) is characterized by specific fragmentation patterns that can be confirmed against spectral libraries such as NIST.[1][5]
For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of derivatized Dehydroabietic acid of known concentrations.
Table 3: Example Quantitative Data for Resin Acid Analysis (LC-MS/MS)
| Analyte | Linearity Range (µg/kg) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Dehydroabietic Acid | 5.0 - 200.0 | 0.87 | 2.61 | [6] |
| Abietic Acid | 5.0 - 200.0 | 0.36 | 1.08 | [6] |
Note: The above quantitative data is from an LC-MS/MS method and is provided for illustrative purposes. For GC-MS, similar validation parameters should be established.
Visualization of Experimental Workflow
The overall workflow for the GC-MS analysis of Dehydroabietic acid is depicted in the following diagram.
Caption: Workflow for Dehydroabietic Acid Analysis by GC-MS.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of Dehydroabietic acid. Proper sample preparation and derivatization are crucial for achieving accurate and reproducible results. The provided instrumental parameters can serve as a starting point for method development and can be optimized further depending on the specific sample matrix and analytical requirements. This protocol is intended to support researchers and scientists in their efforts to analyze Dehydroabietic acid in various applications.
References
Application Notes: Evaluating the Cytotoxicity of Dehydroabietic Acid
Introduction
Dehydroabietic acid (DHAA), a natural diterpene resin acid found in coniferous trees, has garnered significant attention in biomedical research for its diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] Its potential as an anticancer agent stems from its demonstrated ability to inhibit the proliferation of various cancer cell lines and induce programmed cell death.[4][5] Studies have shown that DHAA can trigger cytotoxicity through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of oxidative stress.[1][4][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing common cell-based assays to evaluate the cytotoxic effects of Dehydroabietic acid. The protocols detailed herein cover the assessment of cell viability, membrane integrity, apoptosis, cell cycle progression, and oxidative stress.
Quantitative Data: Cytotoxicity of Dehydroabietic Acid (DHAA) and Its Derivatives
The cytotoxic potential of DHAA is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for DHAA and its derivatives can vary significantly depending on the specific chemical structure and the cancer cell line being tested.[5]
| Compound | Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| Dehydroabietic acid | HeLa | Cervical Cancer | 37.40 ± 0.64 | [6] |
| Dehydroabietic acid | Jurkat | T-cell Leukemia | 9.7 - 22.0 µg/mL | [7] |
| Dehydroabietic acid | AGS | Gastric Cancer | >1000 | [8] |
| Derivative 3b (pyrimidine hybrid) | MCF-7 | Breast Cancer | 7.00 ± 0.96 | [9] |
| Derivative 3b (pyrimidine hybrid) | HCT-116 | Colon Cancer | 9.53 ± 1.03 | [9] |
| Derivative 3b (pyrimidine hybrid) | HepG2 | Liver Cancer | 10.42 ± 1.20 | [9] |
| Derivative 3b (pyrimidine hybrid) | A549 | Lung Cancer | 11.93 ± 1.76 | [9] |
| Derivative 22f | HeLa | Cervical Cancer | 7.76 ± 0.98 | [6] |
| Derivative 74b | SMMC-7721 | Liver Cancer | 0.36 ± 0.13 | [1] |
| Derivative 74e | HepG2 | Liver Cancer | 0.12 ± 0.03 | [1] |
Experimental Workflow and Signaling Pathways
A systematic approach is crucial for characterizing the cytotoxic effects of a compound. The workflow typically begins with general viability and cytotoxicity assays, followed by more specific assays to elucidate the mechanism of cell death.
Caption: General experimental workflow for assessing Dehydroabietic acid cytotoxicity.
DHAA has been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves altering the balance of pro-apoptotic and anti-apoptotic proteins, leading to caspase activation. Additionally, DHAA can inhibit survivin, a protein that blocks apoptosis.[10][11]
Caption: DHAA-induced apoptosis signaling pathway.
Cell cycle arrest is another key mechanism of DHAA's anticancer activity. By halting cell cycle progression, DHAA prevents cancer cells from dividing. Studies indicate that DHAA can cause arrest in the G1 phase by downregulating proteins like Cyclin D1 and upregulating inhibitors like p27.[1][6]
Caption: Mechanism of DHAA-induced G1 cell cycle arrest.
Experimental Protocols
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[12] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance.[12]
Materials and Reagents:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Dehydroabietic acid (DHAA) stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]
-
Treatment: Prepare serial dilutions of DHAA in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentrations of DHAA. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[13]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
-
Cell Viability (%): (Absorbance of treated cells / Absorbance of vehicle control) x 100.
-
Plot the percentage of cell viability against the DHAA concentration to determine the IC50 value.
Cytotoxicity Assessment: LDH Release Assay
Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[15]
Materials and Reagents:
-
Cell culture reagents and DHAA (as above)
-
96-well plates
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (often 10X, provided in the kit) for maximum LDH release control
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Set up additional control wells for:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells to be lysed before the final step.
-
Culture medium background: Medium without cells.[16]
-
-
Incubation: Incubate the plate for the desired treatment period.
-
Maximum Release Control: 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the maximum release control wells and mix gently.[17]
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[18]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
-
Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background.[17]
Data Analysis:
-
% Cytotoxicity: [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane.[20] Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells.[21] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. It can only enter and stain the DNA of late apoptotic or necrotic cells where membrane integrity is compromised.[20]
Materials and Reagents:
-
Cell culture reagents and DHAA
-
6-well plates or T-25 flasks
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (provided in the kit)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells per well in a 6-well plate and allow them to attach. Treat with DHAA at the desired concentrations (e.g., IC50 concentration) for 24-48 hours.[5]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.[22]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.[22]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL cell suspension.[23]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[22]
-
Flow Cytometry: Analyze the samples immediately (within 1 hour) using a flow cytometer. FITC is typically detected in the FL1 channel (Ex=488 nm, Em=530 nm) and PI in the FL2 or FL3 channel.[23]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (often due to mechanical damage)
Cell Cycle Analysis: Propidium Iodide (PI) Staining
Principle: This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.[24] The fluorescence intensity of stained cells is therefore directly proportional to their DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1. Apoptotic cells with fragmented DNA appear as a "sub-G1" peak.[24]
Materials and Reagents:
-
Cell culture reagents and DHAA
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with DHAA as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with PBS.
-
Fixation: Resuspend the cell pellet (1-3 x 10⁶ cells/mL) and add it drop-wise into 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.[25]
-
Incubation: Fix the cells overnight at 4°C or for at least 2 hours at -20°C.[25]
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 0.5 mL of PI/RNase A staining solution.[26]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[25]
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FL2). Collect at least 20,000 events per sample.[27]
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate a DNA content histogram and quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of DHAA-treated cells to that of control cells to identify cell cycle arrest.
Oxidative Stress Detection: Intracellular ROS Assay
Principle: This assay measures the level of intracellular Reactive Oxygen Species (ROS), such as superoxide (B77818) and hydroxyl radicals. The most common method uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA). Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be detected.
Materials and Reagents:
-
Cell culture reagents and DHAA
-
Black, clear-bottom 96-well plate for fluorescence reading
-
DCF-DA probe (e.g., 10 mM stock in DMSO)
-
ROS Inducer (e.g., Tert-Butyl hydroperoxide (TBHP) or H₂O₂) as a positive control[28][29]
-
PBS or Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Staining: Remove the culture medium and wash the cells gently with PBS. Add 100 µL of diluted DCF-DA solution (e.g., 10-20 µM in PBS) to each well.[28]
-
Incubation: Incubate the cells with the DCF-DA solution for 30-45 minutes at 37°C in the dark.[28][30]
-
Washing: Remove the DCF-DA solution and gently wash the cells twice with PBS to remove excess probe.
-
Treatment: Add 100 µL of medium containing various concentrations of DHAA to the appropriate wells. Include a positive control (ROS inducer) and a negative control (vehicle).
-
Fluorescence Measurement: Measure the fluorescence immediately and at subsequent time points using a fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm).[28]
Data Analysis:
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control cells.
References
- 1. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dehydroabietic acid - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid [mdpi.com]
- 7. uv.es [uv.es]
- 8. Gastroprotective and cytotoxic effect of dehydroabietic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of dehydroabietic acid-pyrimidine hybrids as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dehydroabietic Acid Is a Novel Survivin Inhibitor for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. cellbiologics.com [cellbiologics.com]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. kumc.edu [kumc.edu]
- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 23. static.igem.org [static.igem.org]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. corefacilities.iss.it [corefacilities.iss.it]
- 26. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 28. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 29. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 30. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Dehydroabietic Acid Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of dehydroabietic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of dehydroabietic acid, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my dehydroabietic acid yield consistently low?
Low yields can stem from several factors throughout the experimental process. Common culprits include incomplete reaction, suboptimal reaction conditions, and loss of product during workup and purification.
Potential Causes & Solutions:
-
Suboptimal Catalyst Activity: The palladium on carbon (Pd/C) catalyst is crucial for the dehydrogenation of abietic acid. Its activity can be compromised by improper storage or handling. Ensure the catalyst is fresh and handled under an inert atmosphere to prevent oxidation.
-
Insufficient Reaction Temperature or Time: The dehydrogenation of abietic acid typically requires high temperatures, often around 250-280°C.[1][2] Reaction times may also need optimization. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal duration.
-
Inefficient Purification: Significant product loss can occur during purification steps like recrystallization or chromatography.[2][3][4] The choice of solvent for recrystallization is critical and may require screening to find the ideal system that maximizes recovery of pure dehydroabietic acid.
-
Starting Material Quality: The purity of the starting material, such as rosin (B192284) or abietic acid, can impact the yield. Impurities can interfere with the catalyst or lead to the formation of unwanted byproducts.[5]
Question 2: How can I minimize the formation of byproducts during the synthesis?
Byproduct formation is a common challenge that can complicate purification and reduce the overall yield.
Potential Causes & Solutions:
-
Disproportionation Reactions: At high temperatures, abietic acid can undergo disproportionation to form both dehydroabietic acid and dihydroabietic acid.[2] While dehydroabietic acid is the desired product, the formation of other species reduces the theoretical maximum yield. Careful control of temperature and reaction time can help to manage the product distribution.
-
Oxidation: Abietic acid and its derivatives can be susceptible to oxidation, especially at elevated temperatures.[6] Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help to minimize oxidative side reactions.[2]
-
Alternative Catalysts: While Pd/C is effective, alternative catalysts are being explored to improve selectivity and reduce cost.[5][7][8] Research into non-precious metal catalysts, such as those based on iron, zinc, or copper, is ongoing and may offer pathways to cleaner reactions.[5]
Question 3: My final product has a low purity. What are the best methods for purification?
Achieving high purity is essential, especially for applications in drug development. Several methods can be employed to purify dehydroabietic acid.
Recommended Purification Techniques:
-
Amine Salt Formation and Recrystallization: This is a highly effective method for isolating and purifying dehydroabietic acid.[2][9] The crude product is reacted with an amine, such as 2-aminoethanol, to form a crystalline salt which can be selectively precipitated and then recrystallized. The pure dehydroabietic acid is then regenerated by treating the salt with acid.[2]
-
Fractional Acidification: This technique can yield dehydroabietic acid with very high purity (up to 99.99%).[10] It involves the careful, stepwise acidification of a solution of the rosin acids salt, leading to the selective precipitation of dehydroabietic acid.[10]
-
Solvent Recrystallization: Direct recrystallization of the crude product from a suitable solvent system can also be effective. The choice of solvent is critical and may require experimentation to find the optimal conditions.
Frequently Asked Questions (FAQs)
What is the most common method for synthesizing dehydroabietic acid?
The most prevalent method for synthesizing dehydroabietic acid is the dehydrogenation of abietic acid, which is a major component of rosin.[9][11] This reaction is typically carried out at high temperatures using a palladium on carbon (Pd/C) catalyst.[1][2]
What are the key parameters to control for optimizing the yield?
Several parameters significantly influence the yield of dehydroabietic acid synthesis. These include:
-
Reaction Temperature: Typically in the range of 250-280°C.[1][2]
-
Reaction Time: Needs to be optimized to ensure complete conversion without excessive byproduct formation.[12]
-
Catalyst: The type, concentration, and activity of the catalyst are critical.[2][5][9]
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation.[2]
-
Purification Method: The chosen purification strategy greatly impacts the final yield and purity.[2][10][12]
Are there more cost-effective alternatives to the expensive palladium catalyst?
Yes, research is actively exploring the use of non-precious metal catalysts, such as those based on iron, zinc, or copper, often in combination with an iodine co-catalyst, as a more economical alternative to palladium.[5][7][8]
What is a good starting yield to aim for in dehydroabietic acid synthesis?
Yields can vary significantly depending on the method and scale of the reaction. However, literature reports yields ranging from approximately 48% to 85% for different methods.[1][12] A method involving fractional acidification has been reported to achieve a yield of 62.23% with very high purity.[10]
Data Presentation
Table 1: Comparison of Dehydroabietic Acid Synthesis Methods
| Synthesis Method | Starting Material | Catalyst/Reagent | Temperature (°C) | Reported Yield (%) | Reported Purity (%) | Reference |
| Dehydrogenation | Methyl Abietate | 5% Pd/C | 250 | 85 (of methyl dehydroabietate) | Not Specified | [1] |
| Ultrasound-assisted Amine Salt Crystallization | Disproportionated Rosin | 2-aminoethanol | 35 | 48.59 | 99.28 | [12] |
| Fractional Acidification | Disproportionated Rosin | Hydrochloric Acid | Not Specified | 62.23 | 99.99 | [10] |
| Dehydrogenation | Gum Rosin | 0.2% of 5% Pd/C | 280 | Not Specified | Not Specified | [2] |
Experimental Protocols
Protocol 1: Dehydrogenation of Methyl Abietate using Pd/C Catalyst
This protocol is adapted from a literature procedure for the aromatization of methyl abietate.[1]
-
Preparation: Place methyl abietate in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Add 5% palladium on carbon (Pd/C) catalyst to the flask.
-
Reaction: Heat the neat mixture to 250°C under an inert atmosphere (e.g., nitrogen).
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture and dissolve it in a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Filter the mixture to remove the catalyst. The resulting solution contains methyl dehydroabietate, which can be further purified by chromatography or recrystallization. The dehydroabietic acid can then be obtained by saponification of the methyl ester.[1]
Protocol 2: Purification of Dehydroabietic Acid via Amine Salt Formation
This protocol is a general guide based on the principle of amine salt purification.[2]
-
Dissolution: Dissolve the crude dehydroabietic acid mixture (from disproportionated rosin) in a suitable solvent.
-
Amine Addition: Slowly add an amine (e.g., 2-aminoethanol) to the solution to precipitate the dehydroabietic acid amine salt.
-
Crystallization: Allow the salt to crystallize, potentially with cooling to improve the yield.
-
Isolation: Isolate the crystalline salt by filtration and wash it with a cold solvent.
-
Recrystallization: Recrystallize the amine salt from a suitable solvent system to improve purity.
-
Regeneration: Dissolve the purified amine salt in a suitable solvent and acidify with a dilute acid (e.g., hydrochloric acid) to regenerate the pure dehydroabietic acid.
-
Final Isolation: Extract the dehydroabietic acid into an organic solvent, wash with water, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure.
Visualizations
References
- 1. uv.es [uv.es]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. journal.uinjkt.ac.id [journal.uinjkt.ac.id]
- 9. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid [mdpi.com]
- 12. researchgate.net [researchgate.net]
Overcoming solubility issues of Dehydroabietic acid in aqueous media.
Welcome to the technical support center for Dehydroabietic Acid (DHAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the solubility challenges of DHAA in aqueous media. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with DHAA in aqueous solutions.
Q1: Why is my Dehydroabietic Acid not dissolving in water?
A1: Dehydroabietic acid is a lipophilic compound with a tricyclic hydrophenanthrene structure, making it practically insoluble in water.[1][2] Its hydrophobic nature is the primary reason for its poor aqueous solubility.
Q2: I'm observing precipitation when adding my DHAA stock solution (in organic solvent) to an aqueous buffer. How can I prevent this?
A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not sufficient to keep DHAA dissolved in the final aqueous solution. Here are some troubleshooting steps:
-
Decrease the final concentration of DHAA: The most straightforward approach is to work with a lower final concentration of DHAA in your aqueous medium.
-
Optimize the addition process: Instead of adding the DHAA stock solution directly to the bulk aqueous phase, try adding it dropwise while vigorously vortexing or stirring the aqueous solution. This can help to disperse the DHAA more effectively.
-
Use a co-solvent: Incorporating a water-miscible organic co-solvent in your final aqueous solution can significantly improve DHAA solubility. See the "Co-solvents" section in the troubleshooting guide below for more details.
-
Pre-warm the aqueous medium: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DHAA stock can sometimes improve solubility, but be mindful of the temperature stability of DHAA and other components in your experiment.
Q3: What is the best organic solvent to prepare a stock solution of DHAA?
A3: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are excellent choices for preparing high-concentration stock solutions of DHAA, with a solubility of approximately 30 mg/mL.[1] Ethanol is also a suitable solvent, with a solubility of around 10 mg/mL.[1] When preparing stock solutions, it is recommended to purge the solvent with an inert gas.[1]
Q4: How does pH affect the solubility of DHAA in water?
A4: As a carboxylic acid, the solubility of DHAA in aqueous media is highly dependent on pH.[3] In its ionized (deprotonated) form at higher pH, its solubility increases. Below its pKa of approximately 5.7, it is predominantly in the less soluble, unionized form.[4]
Troubleshooting Flowchart for DHAA Solubilization
If you are facing issues with dissolving DHAA, follow this logical workflow to identify a suitable solution.
Caption: Troubleshooting workflow for DHAA solubility issues.
Data Presentation: Solubility of Dehydroabietic Acid
The following tables summarize the solubility of DHAA in various solvents and conditions.
Table 1: Solubility of DHAA in Organic Solvents
| Solvent | Solubility (approx.) | Reference |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [1] |
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Ethanol | 10 mg/mL | [1] |
| Acetone | Soluble | [2] |
| Benzene | Soluble | [5] |
| Chloroform | Soluble | [5] |
| Ether | Soluble | [5] |
| Carbon Dioxide | Soluble | [5] |
Table 2: Aqueous Solubility of DHAA as a Function of pH (at 20°C)
| pH | Total Solubility (mg/L) | Molar Solubility (mol/L) | Reference |
| < 5.0 | ~4.9 | ~1.62 x 10⁻⁵ | [1] |
| 7.0 | 6.6 | 2.2 x 10⁻⁵ | [1] |
| > 8.0 | Increases significantly | - | [6] |
Note: For co-solvents and cyclodextrins, specific quantitative data for DHAA is limited in the literature. The general principle is that increasing the concentration of the co-solvent or cyclodextrin will increase the solubility of DHAA. Researchers should perform pilot experiments to determine the optimal concentration for their specific application, ensuring the chosen concentration of the solubilizing agent is compatible with their experimental system.
Experimental Protocols
This section provides detailed methodologies for common techniques used to enhance the aqueous solubility of DHAA.
Protocol 1: Preparation of a DHAA-β-Cyclodextrin Inclusion Complex
This protocol is adapted from a method for preparing cyclodextrin complexes with DHAA and other compounds.[7]
Materials:
-
Dehydroabietic acid (DHAA)
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve β-Cyclodextrin: Prepare a 50% aqueous methanol solution (v/v). In a suitable flask, dissolve the desired molar equivalent of β-Cyclodextrin in the 50% methanol solution with stirring.
-
Dissolve Dehydroabietic Acid: In a separate container, dissolve DHAA in a minimal amount of methanol.
-
Complexation: While stirring the β-Cyclodextrin solution, add the DHAA solution dropwise.
-
Stirring: Continue to stir the reaction mixture at room temperature for 24 hours.
-
Solvent Evaporation: Remove the methanol and water from the mixture using a rotary evaporator.
-
Drying: Dry the resulting solid powder in a vacuum oven at 60°C for 3 hours to remove any residual solvent.
-
Storage: Store the final DHAA-β-CD inclusion complex powder in a sealed container at room temperature.
Protocol 2: Preparation of DHAA Nanoparticles by Emulsion-Solvent Evaporation
This is a general procedure that can be adapted for DHAA encapsulation.[8][9]
Materials:
-
Dehydroabietic acid (DHAA)
-
Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer
-
Dichloromethane (B109758) (DCM) or another suitable volatile organic solvent
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and DHAA in dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or probe sonication to form an oil-in-water (o/w) emulsion. Sonication should be performed in an ice bath to prevent overheating.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid DHAA-loaded nanoparticles. A rotary evaporator can be used to expedite this process.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated DHAA.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized to obtain a dry powder.
Protocol 3: Preparation of DHAA Solid Dispersion by Solvent Evaporation
This is a general method for preparing solid dispersions.[10][11]
Materials:
-
Dehydroabietic acid (DHAA)
-
Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG) as a carrier
-
A common volatile solvent that dissolves both DHAA and the carrier (e.g., ethanol, methanol, or a mixture)
-
Magnetic stirrer
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolution: Dissolve both DHAA and the carrier (e.g., PVP K30) in the chosen solvent in a round-bottom flask. Ensure both components are completely dissolved.
-
Solvent Removal: Evaporate the solvent using a rotary evaporator under vacuum. The temperature should be kept low to avoid degradation of the components.
-
Drying: Further dry the resulting solid film/mass in a vacuum oven at a suitable temperature (e.g., 40-60°C) for 24-48 hours to ensure complete removal of the solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask, and then mill or grind it into a fine powder. Sieve the powder to obtain a uniform particle size.
-
Storage: Store the solid dispersion powder in a desiccator to prevent moisture absorption.
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways in which DHAA is involved.
DHAA Activation of the PPARα/γ Signaling Pathway
Dehydroabietic acid acts as a dual activator of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[2][12] This activation plays a role in regulating lipid metabolism and inflammation.
Caption: DHAA as a dual activator of PPARα and PPARγ.
DHAA and the Keap1/Nrf2-ARE Signaling Pathway
DHAA can activate the Nrf2-ARE pathway by binding to Keap1, leading to the expression of antioxidant and cytoprotective genes.[13]
Caption: DHAA activates the Nrf2-ARE antioxidant pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Dehydroabietic acid - Wikipedia [en.wikipedia.org]
- 3. US20090029020A1 - Cyclodextrin inclusion complexes and methods of preparing same - Google Patents [patents.google.com]
- 4. iajps.com [iajps.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ibn.idsi.md [ibn.idsi.md]
- 8. Solvent effect in the synthesis of hydrophobic drug‐loaded polymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formulation and Evaluation of a Protein-loaded Solid Dispersions by Non-destructive Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dehydroabietic acid, a phytochemical, acts as ligand for PPARs in macrophages and adipocytes to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dehydroabietic acid improves nonalcoholic fatty liver disease through activating the Keap1/Nrf2-ARE signaling pathway to reduce ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in HPLC analysis of Dehydroabietic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Dehydroabietic acid, with a specific focus on peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem characterized by an asymmetric peak with a trailing edge that extends beyond the ideal Gaussian shape. This can compromise the accuracy of integration and reduce resolution. The following guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of Dehydroabietic acid.
Question: Why is my Dehydroabietic acid peak tailing?
Answer:
Peak tailing for an acidic compound like Dehydroabietic acid in reversed-phase HPLC is often caused by a combination of chemical and physical factors. The primary chemical cause is secondary interactions between the analyte and the stationary phase, while physical causes relate to the HPLC system itself.
Troubleshooting Workflow:
Technical Support Center: Optimizing Reaction Conditions for Dehydroabietic Acid Derivatization
Welcome to the technical support center for the derivatization of dehydroabietic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of dehydroabietic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of dehydroabietic acid derivatives?
A1: The most common and cost-effective starting material is abietic acid, which is readily available from pine rosin.[1] Abietic acid is first converted to dehydroabietic acid through a dehydrogenation reaction, typically using a palladium on carbon (Pd/C) catalyst at elevated temperatures.[1][2] Dehydroabietic acid itself can then be used for further derivatization. Some suppliers also offer purified dehydroabietic acid.
Q2: How can I monitor the progress of the dehydrogenation of abietic acid to dehydroabietic acid?
A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of n-hexane and ethyl acetate, can be used to separate the starting material (abietic acid) from the product (dehydroabietic acid).[3] The disappearance of the abietic acid spot and the appearance of the dehydroabietic acid spot indicate the progression of the reaction. UV visualization can be used as both compounds are UV active.
Q3: What are the key reaction parameters to optimize for the esterification of dehydroabietic acid?
A3: Key parameters for optimizing the esterification of dehydroabietic acid include the choice of esterifying agent (e.g., alcohol and acid catalyst, or an alkyl halide with a base), reaction temperature, and reaction time. For simple methyl esters, treatment with lithium hydroxide (B78521) and methyl sulphate can give quantitative yields.[1] For other esters, standard acid-catalyzed esterification (e.g., Fischer esterification) or reaction with an alkyl halide in the presence of a base like potassium carbonate are common methods.
Q4: I am having trouble with the purification of my dehydroabietic acid derivative. What are some common purification techniques?
A4: Purification of dehydroabietic acid derivatives can be challenging due to their often similar polarities. Common purification techniques include:
-
Crystallization: If the derivative is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[4][5]
-
Column Chromatography: Silica (B1680970) gel column chromatography is a widely used technique. A gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often employed to separate the desired product from impurities.[3]
-
Fractional Acidification: For acidic derivatives, fractional acidification of their salt solutions can be used to achieve high purity.[6]
Troubleshooting Guides
Problem 1: Low Yield in Dehydrogenation of Abietic Acid
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use fresh, high-quality Pd/C catalyst. Ensure the catalyst has not been exposed to air or moisture for extended periods. |
| Insufficient Catalyst Loading | The optimal catalyst loading needs to be determined empirically. Start with a standard loading (e.g., 5-10 wt%) and incrementally increase it in subsequent reactions if the yield is low.[1] |
| Suboptimal Reaction Temperature | Dehydrogenation requires high temperatures, typically in the range of 230-250 °C.[1][2] Ensure the reaction temperature is accurately monitored and maintained. Temperatures that are too low will result in incomplete conversion, while excessively high temperatures can lead to side reactions and degradation. |
| Incomplete Reaction | Monitor the reaction progress using TLC. If the reaction stalls, consider extending the reaction time. |
| Air Leak in the System | The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting material and product. Check all connections for potential leaks. |
Problem 2: Incomplete Esterification or Amide Formation
| Possible Cause | Troubleshooting Step |
| Insufficient Reagent | Ensure you are using a sufficient excess of the alcohol/amine or the coupling reagent. For amide formation, using a coupling agent like DCC, DIC, or HATU can improve yields.[7] |
| Presence of Water | Water can hydrolyze the activated carboxylic acid intermediate, leading to low yields. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Steric Hindrance | The carboxylic acid at C-18 is sterically hindered. For bulky alcohols or amines, longer reaction times, higher temperatures, or the use of a more potent activating agent may be necessary. |
| Inadequate Base | For reactions involving acyl chlorides or when using coupling reagents, a non-nucleophilic base (e.g., triethylamine, DIEA) is required to neutralize the acid formed during the reaction.[4][7] Ensure the base is pure and used in appropriate stoichiometry. |
| Low Reactivity of Amine/Alcohol | If the nucleophile is not very reactive, consider converting the carboxylic acid to a more reactive species like an acyl chloride using thionyl chloride or oxalyl chloride prior to adding the amine or alcohol.[4] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Co-eluting Impurities in Column Chromatography | Optimize the solvent system for column chromatography by performing extensive TLC analysis with various solvent mixtures to achieve better separation. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can sometimes improve the separation of acidic or basic compounds, respectively.[8] |
| Product is an Oil and Cannot be Crystallized | If the product is an oil, column chromatography is the primary method of purification. If it remains impure, consider converting it to a solid derivative for purification and then cleaving the derivative to obtain the pure product. |
| Emulsion Formation During Workup | Emulsions can be broken by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of Celite. |
| Product is Water Soluble | If the product has significant water solubility, extract the aqueous layer multiple times with an organic solvent. Back-washing the combined organic layers with brine can help to remove residual water. |
Quantitative Data
Table 1: Comparison of Yields for Different Dehydroabietic Acid Derivatives
| Derivative | Reagents and Conditions | Yield (%) | Reference |
| Methyl dehydroabietate | Methyl abietate, 5% Pd/C, 250 °C | 85 | [1] |
| Dehydroabietic acid | Methyl dehydroabietate, KOH, MeOH/H₂O, reflux | Not specified | [1] |
| Dehydroabietinol | Methyl dehydroabietate, LiAlH₄, dry THF, reflux | 90 | [1] |
| Dehydroabietinal | Dehydroabietinol, Dess-Martin periodinane | 95 | [1] |
| tert-butyl dehydroabietamide | Dehydroabietic acid, SOCl₂, tert-butylamine, triethylamine | Not specified | [4] |
| 2-methyl cyclohexyl dehydroabietamide | Dehydroabietic acid, SOCl₂, 2-methyl cyclohexylamine, triethylamine | Not specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of Methyl Dehydroabietate from Methyl Abietate
-
Setup: Place methyl abietate and 5% palladium on carbon (Pd/C) catalyst (5 wt%) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Reaction: Heat the mixture to 250 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and filter to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude methyl dehydroabietate can be further purified by column chromatography on silica gel if necessary.[1]
Protocol 2: Synthesis of Dehydroabietinol from Methyl Dehydroabietate
-
Setup: To a solution of methyl dehydroabietate in dry tetrahydrofuran (B95107) (THF) in a round-bottom flask under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Purification: Filter the resulting suspension and wash the solid with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to obtain dehydroabietinol, which can be purified by crystallization or column chromatography.[1]
Protocol 3: General Procedure for Amide Synthesis from Dehydroabietic Acid
-
Activation: In a round-bottom flask, dissolve dehydroabietic acid in an anhydrous solvent (e.g., dichloromethane (B109758) or DMF). Add a coupling reagent (e.g., 1.1 equivalents of HBTU) and a non-nucleophilic base (e.g., 2 equivalents of DIEA). Stir the mixture at room temperature for about 30 minutes to activate the carboxylic acid.
-
Coupling: Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Workup: Dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or crystallization.
Visualizations
Caption: Experimental workflow for the synthesis of dehydroabietic acid derivatives.
Caption: Signaling pathways modulated by dehydroabietic acid derivatives.
References
How to prevent oxidation of Dehydroabietic acid during storage.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Dehydroabietic acid (DHAA) to prevent its oxidation.
Frequently Asked Questions (FAQs)
Q1: What is Dehydroabietic acid and why is its stability important?
Dehydroabietic acid (DHAA) is a tricyclic diterpenoid resin acid naturally found in the resin of pine trees.[1] Its chemical stability is crucial for maintaining its biological activity and ensuring the reproducibility of experimental results. Oxidation can lead to the formation of impurities, altering its efficacy and potentially introducing confounding variables in research and drug development.
Q2: How stable is Dehydroabietic acid compared to other resin acids?
Dehydroabietic acid is chemically more stable than other resin acids like levopimaric and neoabietic acid.[2] This increased stability is attributed to its aromatic ring structure, which makes it less susceptible to oxidation at room temperature in the presence of air.[2]
Q3: What are the primary factors that can cause the oxidation of Dehydroabietic acid?
The primary factors that can induce oxidation of DHAA include:
-
Exposure to Strong Oxidizing Agents: Contact with strong oxidizing agents can promote oxidation.[3][4][5]
-
Elevated Temperatures: While relatively stable at room temperature, higher temperatures can accelerate oxidation.
-
Exposure to Light: It is recommended to avoid contact with light during storage.[6]
-
Improper Storage Atmosphere: Storage in an inert atmosphere is preferable to air.
Q4: What are the visible signs of Dehydroabietic acid oxidation?
Visual inspection may not be sufficient to detect low levels of oxidation. However, significant degradation might result in a change in the color or physical state of the compound. The most reliable way to assess purity and detect oxidation products is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Oxidation or degradation of Dehydroabietic acid. | 1. Verify the storage conditions of your DHAA stock. 2. Test the purity of your DHAA sample using a suitable analytical method (e.g., HPLC). 3. If degradation is confirmed, procure a new, high-purity batch of DHAA and store it under the recommended conditions. |
| Change in the physical appearance of the solid compound. | Significant degradation or contamination. | Do not use the compound. Dispose of it according to your institution's safety guidelines and obtain a fresh supply. |
| Precipitation observed in a stock solution. | The solution may be supersaturated, or the compound may have degraded into less soluble products. | 1. Gently warm the solution to see if the precipitate redissolves. 2. If precipitation persists, filter the solution and determine the concentration of the filtrate. 3. Analyze the precipitate and the solution for the presence of degradation products. |
Storage and Handling Recommendations
To minimize oxidation and ensure the long-term stability of Dehydroabietic acid, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage.[3][10] For short-term storage, 2-8°C is acceptable.[4][11] | Low temperatures slow down the rate of chemical reactions, including oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with oxygen, a key component of oxidation reactions. |
| Light | Protect from light by using an amber vial or by storing it in a dark place.[6] | Light can provide the energy to initiate and propagate oxidative reactions. |
| Container | Store in a tightly sealed, clean, and dry container.[11] | Prevents exposure to moisture and atmospheric contaminants. |
| Handling | Handle in a clean, dry environment. Minimize the time the container is open. | Reduces the risk of contamination and exposure to air and moisture. |
Experimental Protocols
Protocol: Assessment of Dehydroabietic Acid Stability by HPLC
This protocol outlines a general method to assess the stability of DHAA under different storage conditions.
1. Objective: To quantify the percentage of Dehydroabietic acid and its major oxidation products over time under various storage conditions.
2. Materials:
-
Dehydroabietic acid (high purity standard)
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
HPLC-grade phosphoric acid
-
C18 HPLC column
-
HPLC system with a UV or photodiode array (PDA) detector
3. Sample Preparation:
-
Prepare a stock solution of high-purity Dehydroabietic acid in methanol at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several amber HPLC vials.
-
Divide the vials into different storage condition groups (e.g., -20°C in the dark, 4°C in the dark, room temperature in the light, room temperature in the dark).
4. HPLC Method:
-
Mobile Phase: Methanol/Water with 0.1% Phosphoric Acid (e.g., 85:15 v/v). The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 225 nm and 287 nm (DHAA has an excitation maximum at 225 nm and an emission maximum at 287 nm, which can be useful for fluorescence detection as well).[12]
-
Run Time: Sufficient to allow for the elution of DHAA and any potential degradation products.
5. Data Collection and Analysis:
-
Inject a sample from each storage condition group at specified time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
Record the chromatograms.
-
Identify the peak corresponding to Dehydroabietic acid based on its retention time compared to the T=0 standard.
-
New peaks appearing in the chromatograms of stored samples may correspond to oxidation products.
-
Calculate the peak area of Dehydroabietic acid at each time point.
-
Determine the percentage of remaining Dehydroabietic acid relative to the T=0 sample.
-
Plot the percentage of remaining DHAA versus time for each storage condition to compare stability.
Visualizations
Caption: Recommended workflow for the storage and handling of Dehydroabietic acid.
References
- 1. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Stability Evaluation of Resin Acids and Rosin Modified Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. biocrick.com [biocrick.com]
- 6. foreverest.net [foreverest.net]
- 7. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. akjournals.com [akjournals.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Dehydroabietic acid | CAS:1740-19-8 | Manufacturer ChemFaces [chemfaces.com]
- 12. Development of indirect competitive ELISA for determination of dehydroabietic acid in duck skin and comparison with the HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Resolving co-elution problems in chromatographic analysis of resin acids.
Welcome to the technical support center for the chromatographic analysis of resin acids. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common co-elution problems encountered during their experiments.
Troubleshooting Guide
Issue: Poor resolution and co-eluting peaks in HPLC analysis of resin acids.
Question: My HPLC chromatogram shows poor separation of resin acid isomers, particularly with a standard C18 column. What steps can I take to improve resolution?
Answer: Co-elution of resin acid isomers is a common challenge, especially with conventional C18 columns.[1] To address this, a systematic approach to method optimization is recommended. This involves adjusting the mobile phase, considering alternative column chemistries, and ensuring proper sample preparation.
Troubleshooting Workflow for HPLC Co-elution
Caption: A logical workflow for troubleshooting co-elution in the HPLC analysis of resin acids.
Issue: Co-elution and poor peak shape in GC analysis of resin acids.
Question: I am observing co-elution and peak tailing in the GC analysis of my resin acid samples. What are the likely causes and how can I fix this?
Answer: In gas chromatography, co-elution and poor peak shape for resin acids often stem from incomplete derivatization or a non-optimized temperature program.[1][2] Resin acids are polar and non-volatile, making derivatization a critical step to improve their volatility and chromatographic behavior.[3]
Troubleshooting Workflow for GC Co-elution
Caption: A step-by-step guide to troubleshooting co-elution in the GC analysis of resin acids.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of resin acids?
A1: Resin acids are polar compounds containing carboxylic acid functional groups. This makes them non-volatile and prone to interactions with the GC system, leading to poor peak shape and potential decomposition at high temperatures.[3] Derivatization, such as methylation or silylation, converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ether.[1][4] This improves chromatographic performance, enhances separation, and ensures quantitative reliability.[1]
Q2: What are some alternative HPLC columns to a standard C18 for better resin acid separation?
A2: If a standard C18 column fails to resolve resin acid isomers, consider the following alternatives:
-
C8 Column: A C8 column, particularly when used with a mobile phase containing 2-propanol, has been shown to improve the separation of non-aromatic resin acids.[5]
-
Urea-embedded C12 Column: This type of stationary phase has demonstrated improved separation of resin acids compared to common C18 columns.[6]
-
Phenyl Columns: Phenyl stationary phases offer different selectivity based on pi-pi interactions, which can be beneficial for separating aromatic resin acids like dehydroabietic acid.
Q3: How does mobile phase pH affect the separation of resin acids in HPLC?
A3: The pH of the mobile phase is a critical parameter as it influences the ionization state of the resin acids.[7] Resin acids are weak acids, and their retention on a reversed-phase column is pH-dependent. By adjusting the mobile phase to an acidic pH (e.g., using formic or acetic acid), the ionization of the carboxylic acid groups is suppressed.[8][9] This makes the resin acids more non-polar, leading to increased retention and potentially better separation.[7]
Q4: Can LC-MS be used to analyze resin acids without derivatization?
A4: Yes, LC-MS is a powerful alternative for analyzing resin acids as it often does not require derivatization.[5] This simplifies sample preparation. However, it's important to note that some non-aromatic resin acid isomers may have the same mass and produce a common ion, making their individual quantification by MS alone difficult without adequate chromatographic separation.[5][10] Therefore, optimizing the LC separation is still crucial.
Q5: Are there any non-chromatographic techniques that can separate co-eluting resin acids?
A5: Yes, Capillary Electrophoresis (CE) has been successfully used to separate resin acid mixtures that co-elute in HPLC.[11] CE separates analytes based on their charge-to-size ratio in an electric field, offering a different separation mechanism that can resolve challenging co-elutions.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Resin Acid Analysis
| Parameter | GC Method | HPLC Method 1 | HPLC Method 2 |
| Column | Fused-silica HP-5[1] | Reversed-phase C18[1] | Urea-embedded C12[6] |
| Derivatization | Required (e.g., Methylation, TMS)[1] | Not required | Not required |
| Mobile Phase | - | Water/Acetonitrile with acid modifier[1] | Not specified |
| Detector | FID, MS[1] | UV, Fluorescence, MS[1][5] | UV/DAD[6] |
| Key Advantage | High resolution for derivatized compounds.[1] | Good for routine analysis. | Improved separation of certain isomers.[6] |
| Common Issue | Incomplete derivatization can cause issues.[2] | Co-elution of isomers.[1] | - |
Experimental Protocols
Protocol 1: Derivatization of Resin Acids for GC Analysis (Methylation)
This protocol is a general guideline for the methylation of resin acids using diazomethane (B1218177). Note: Diazomethane is toxic and explosive; handle with extreme caution in a well-ventilated fume hood.
-
Sample Preparation: Evaporate the solvent from the extracted resin acid sample to dryness under a gentle stream of nitrogen.
-
Reconstitution: Dissolve the dried residue in a small volume of a suitable solvent mixture (e.g., methanol (B129727)/diethyl ether).
-
Methylation: Add a freshly prepared ethereal solution of diazomethane dropwise until a persistent yellow color is observed, indicating an excess of the reagent.
-
Quenching: Allow the reaction to proceed for a few minutes, then quench the excess diazomethane by adding a few drops of acetic acid.
-
Solvent Removal: Evaporate the solvent under a gentle stream of nitrogen.
-
Final Reconstitution: Reconstitute the derivatized sample in a known volume of a suitable solvent (e.g., hexane) for GC injection.[1]
Protocol 2: HPLC Method Optimization for Resin Acid Separation
This protocol outlines a general approach to optimizing an HPLC method for resin acid analysis.
-
Initial Column and Mobile Phase:
-
Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Use a mobile phase of acetonitrile and water, both containing an acidic modifier (e.g., 0.1% formic acid).[8]
-
-
Isocratic Elution Trial:
-
Begin with an isocratic elution (e.g., 80:20 acetonitrile:water) to determine the approximate retention times of the resin acids.
-
-
Gradient Elution Development:
-
If co-elution occurs, develop a gradient elution method. A typical gradient might start at a lower organic phase concentration and ramp up to a higher concentration to improve the separation of closely eluting compounds.[12]
-
Example Gradient: Start with 60% acetonitrile, ramp to 95% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate the column.
-
-
pH and Solvent Modification:
-
Alternative Column Selection:
-
If co-elution persists, switch to a column with a different stationary phase, such as a C8 or a phenyl column, and repeat the optimization process.[5]
-
References
- 1. Overview of analytical procedures for fatty and resin acids in the papermaking process :: BioResources [bioresources.cnr.ncsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Extraction Chromatography [scioninstruments.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Direct determination of resin and fatty acids in process waters of paper industries by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SPE and HPLC/UV of resin acids in colophonium-containing products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. brjac.com.br [brjac.com.br]
- 10. researchgate.net [researchgate.net]
- 11. doras.dcu.ie [doras.dcu.ie]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Addressing matrix effects in LC-MS/MS quantification of Dehydroabietic acid.
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS/MS quantification of Dehydroabietic acid (DHAA).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis? A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. This phenomenon, which includes ion suppression or enhancement, can significantly impact the accuracy, precision, and sensitivity of quantitative methods.[1][2] The "matrix" itself refers to all components within a sample other than the specific analyte of interest.
Q2: Why is Dehydroabietic acid (DHAA) particularly susceptible to matrix effects? A2: Dehydroabietic acid is a resin acid often analyzed in complex biological or food matrices.[3][4] These matrices contain high concentrations of endogenous compounds like phospholipids (B1166683), salts, and proteins.[2][5] During sample preparation, these interfering substances can be co-extracted with DHAA and, if they co-elute during chromatographic separation, can compete with DHAA in the ion source, leading to ion suppression.[5][6]
Q3: How can I determine if my DHAA assay is being impacted by matrix effects? A3: Two primary methods are used to identify matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a pure DHAA standard into the mass spectrometer while injecting a blank, extracted sample matrix.[1] A dip or rise in the baseline signal at specific retention times indicates regions of ion suppression or enhancement, respectively.[1][7]
-
Post-Extraction Spike Analysis: This is a quantitative assessment. The response of DHAA spiked into the extract of a blank matrix is compared to the response of DHAA in a neat (clean) solvent at the same concentration.[2] A significant difference between the two responses confirms the presence of matrix effects.[2]
Q4: What is the difference between ion suppression and ion enhancement? A4: Ion suppression is a decrease in the analyte's signal intensity caused by co-eluting matrix components that reduce its ionization efficiency. It is the more common type of matrix effect.[8] Ion enhancement, which is less common, is an increase in the analyte's signal intensity, also caused by co-eluting compounds.[2] Both phenomena compromise data quality.
Q5: What are the most common sources of matrix effects in bioanalysis? A5: In biological matrices like plasma or tissue, the most common sources of matrix effects are phospholipids from cell membranes, as well as salts, and proteins.[2][5] Phospholipids are particularly problematic as they are often co-extracted with analytes and can elute over a broad range of the chromatogram, causing significant ion suppression.[5]
Section 2: Troubleshooting Guide
Q6: My DHAA quantification shows poor accuracy and reproducibility. How do I systematically troubleshoot for matrix effects? A6: A systematic approach is crucial. First, confirm the presence and magnitude of matrix effects using the quantitative post-extraction spike method (see Protocol 1). If the matrix effect is significant (typically >15% suppression or enhancement), follow a logical workflow to address the issue.
Caption: A decision tree for troubleshooting matrix effects in DHAA analysis.
Q7: My DHAA signal is significantly suppressed. What are the most effective strategies to mitigate this? A7: To mitigate ion suppression, you can pursue one or more of the following strategies:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[8] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at producing cleaner extracts than simple Protein Precipitation (PPT).[5][8] For DHAA, in-tube SPE has proven to be a very sensitive and effective sample preparation method.[3][9]
-
Optimize Chromatography: Adjust your LC method to achieve chromatographic separation between DHAA and the region of ion suppression.[1] This can be done by modifying the gradient, changing the mobile phase composition, or using a column with different selectivity. A divert valve can also be used to send the highly polar, early-eluting matrix components (like salts) to waste instead of the ion source.[10]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is considered the gold standard for compensating for matrix effects.[1][8] Because it has nearly identical chemical properties and retention time to DHAA, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[11]
Q8: A stable isotope-labeled internal standard for DHAA is not available or is too expensive. What are my alternatives? A8: While a SIL-IS is ideal, several other strategies can effectively compensate for matrix effects:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix (a sample of the same matrix type that is free of DHAA).[10] This ensures that the standards and the unknown samples experience similar matrix effects. The primary challenge is obtaining a true blank matrix.[10]
-
Standard Addition: This method involves adding known amounts of a DHAA standard to aliquots of the actual sample.[1] A calibration curve is generated from the spiked samples, and the endogenous concentration is determined by extrapolation. This is highly accurate for individual samples but is very labor-intensive.
-
Use a Structural Analogue IS: A non-labeled compound that is structurally similar to DHAA can be used. However, it must be proven that the analogue behaves similarly to DHAA with respect to extraction recovery and, most importantly, that it experiences the same degree of matrix effect, which is not always the case.[12]
Section 3: Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
This protocol quantitatively determines the extent of matrix effects (ion suppression or enhancement) and the extraction efficiency.[2][13]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Spiked After Extraction): Select at least 6 different sources of blank matrix (e.g., plasma from 6 different donors). Process them through the entire extraction procedure. After extraction, spike the resulting clean extracts with DHAA at a known concentration (e.g., medium QC level).
-
Set B (Neat Standard): Prepare standards in the final, clean reconstitution solvent at the exact same concentration as Set A.
-
Set C (Spiked Before Extraction): Spike blank matrix samples with DHAA at the same concentration as Set A before starting the extraction procedure. Process these samples through the entire extraction method.
-
-
Analyze: Inject all samples from the three sets into the LC-MS/MS system.
-
Calculate Results:
-
Matrix Effect (ME %): (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100%
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Recovery Efficiency (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100%
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100%
-
Caption: Workflow for the quantitative assessment of matrix effects.
Protocol 2: Solid-Phase Extraction (SPE) for DHAA from Plasma
This protocol provides a general methodology for cleaning up plasma samples to reduce phospholipid-based matrix effects. A polymeric reversed-phase sorbent is recommended.
Methodology:
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step ensures DHAA (a carboxylic acid) is in its neutral form for better retention.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol (B129727).
-
Equilibration: Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge. Allow it to pass through slowly (e.g., 1 mL/min).
-
Wash: Wash the cartridge with 1 mL of 20% methanol in water. This step removes polar interferences like salts.
-
Elution: Elute the DHAA from the cartridge with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition. Vortex and inject into the LC-MS/MS system.
Section 4: Data Presentation
Table 1: Example Data for Quantitative Matrix Effect Assessment of DHAA
| Sample Set | Description | Mean Peak Area | Calculated Result | Interpretation |
| Set A | Blank Plasma Extract + DHAA | 450,000 | Matrix Effect: 60% | Significant Ion Suppression |
| Set B | DHAA in Neat Solvent | 750,000 | ||
| Set C | Spiked Plasma, then Extracted | 405,000 | Recovery: 90% | Good Extraction Recovery |
Table 2: Comparison of Sample Preparation Techniques for DHAA Analysis
| Technique | Typical Recovery | Typical Matrix Effect | Pros | Cons |
| Protein Precipitation (PPT) | >90% | 50-70% (High Suppression) | Fast, simple, inexpensive | Produces "dirty" extracts, high matrix effects.[14] |
| Liquid-Liquid Extraction (LLE) | 75-90% | 80-95% (Low Suppression) | Cleaner than PPT | More labor-intensive, uses organic solvents.[8] |
| Solid-Phase Extraction (SPE) | >85% | 90-105% (Minimal Effect) | Provides the cleanest extracts, high recovery.[5][8] | More complex and costly than PPT. |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. zefsci.com [zefsci.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analysis of abietic acid and dehydroabietic acid in food samples by in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. scispace.com [scispace.com]
- 13. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Dehydroabietic Acid (DHAA) for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the in vivo bioavailability of Dehydroabietic acid (DHAA).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the in vivo bioavailability of Dehydroabietic acid (DHAA)?
A1: The primary challenges in achieving adequate in vivo bioavailability for DHAA stem from its physicochemical properties. DHAA is a lipophilic compound with poor aqueous solubility.[1] This low solubility in the gastrointestinal fluids limits its dissolution, which is often the rate-limiting step for absorption into the bloodstream.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of DHAA?
A2: Several formulation strategies can be employed to overcome the solubility and dissolution challenges of DHAA. The most promising approaches for lipophilic drugs like DHAA include:
-
Solid Dispersions: Dispersing DHAA in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and, consequently, its bioavailability.[2][3]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids, presenting the drug in a solubilized form for absorption.[4][5]
-
Nanoparticle Formulations: Reducing the particle size of DHAA to the nanometer range increases the surface area-to-volume ratio, leading to improved dissolution and absorption.[6][7]
Q3: Are there any known signaling pathways modulated by DHAA that are relevant to its therapeutic effects?
A3: Yes, DHAA has been shown to modulate several key signaling pathways, which are crucial for its observed anti-inflammatory and metabolic effects. These include:
-
Peroxisome Proliferator-Activated Receptors (PPARα/γ): DHAA is a dual activator of PPAR-α and PPAR-γ, which play significant roles in lipid metabolism and inflammation.[1]
-
PI3K/Akt/eNOS Pathway: DHAA can induce vasodilation through the activation of the PI3K/Akt/eNOS signaling cascade, leading to the production of nitric oxide (NO).[8]
-
NF-κB Signaling Pathway: DHAA has been reported to suppress inflammatory responses by inhibiting the NF-κB pathway.
Q4: What are the critical parameters to monitor in plasma samples during in vivo pharmacokinetic studies of DHAA?
A4: For pharmacokinetic assessment, it is essential to quantify the concentration of DHAA in plasma over time. Key parameters to determine include:
-
Maximum plasma concentration (Cmax): The highest concentration of the drug in the blood.
-
Time to reach maximum concentration (Tmax): The time at which Cmax is observed.
-
Area under the plasma concentration-time curve (AUC): Represents the total drug exposure over time.
-
Half-life (t1/2): The time required for the drug concentration in the body to be reduced by half.
A sensitive and specific analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is recommended for the accurate quantification of DHAA in plasma samples.[9][10]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo studies with DHAA formulations.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or undetectable plasma concentrations of DHAA after oral administration. | Poor dissolution due to low aqueous solubility of the neat compound. | 1. Physicochemical Characterization: Confirm the solubility of your DHAA batch in simulated gastric and intestinal fluids. 2. Formulation Enhancement: Employ bioavailability-enhancing formulations such as solid dispersions, SEDDS, or nanoparticles. |
| Rapid first-pass metabolism in the liver. | 1. In Vitro Metabolism Studies: Use liver microsomes to assess the metabolic stability of DHAA. 2. Route of Administration: Consider intravenous administration to determine the absolute bioavailability and bypass first-pass metabolism in initial studies. | |
| High variability in plasma concentrations between individual animals. | Differences in gastrointestinal physiology (e.g., gastric emptying time, pH). | 1. Standardize Experimental Conditions: Ensure consistent fasting times and dosing volumes for all animals. 2. Formulation Robustness: Utilize formulations like SEDDS that can reduce the impact of physiological variability by presenting the drug in a pre-dissolved state.[11] |
| Inter-individual differences in metabolic enzyme activity. | 1. Increase Sample Size: Use a sufficient number of animals to account for biological variability. 2. Phenotyping: If feasible, phenotype animals for relevant metabolic enzymes. | |
| Precipitation of DHAA in the formulation upon dilution or during storage. | The formulation's capacity to solubilize DHAA is exceeded upon dilution in aqueous media. | 1. Optimize Formulation: For SEDDS, adjust the ratio of oil, surfactant, and co-solvent. For solid dispersions, screen different polymers and drug loadings. 2. Solubility Studies: Perform kinetic solubility studies in relevant biorelevant media. |
| Inconsistent results from in vitro dissolution testing. | Inappropriate dissolution medium or method. | 1. Use Biorelevant Media: Employ fasted state simulated intestinal fluid (FaSSIF) and fed state simulated intestinal fluid (FeSSIF) for more predictive in vitro dissolution testing. 2. Agitation Rate: Optimize the agitation rate to mimic gastrointestinal motility. |
Section 3: Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the potential improvements in the bioavailability of Dehydroabietic acid with different formulation strategies. Note: These values are for illustrative purposes and may not represent actual experimental outcomes.
Table 1: Hypothetical Pharmacokinetic Parameters of DHAA Formulations in Rats Following Oral Administration (Dose: 50 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| DHAA Suspension | 150 ± 35 | 4.0 ± 1.5 | 1200 ± 250 | 100 |
| Solid Dispersion | 600 ± 120 | 2.0 ± 0.5 | 4800 ± 900 | 400 |
| SEDDS | 950 ± 200 | 1.5 ± 0.5 | 8200 ± 1500 | 683 |
| Nanoparticles | 750 ± 150 | 2.5 ± 1.0 | 6500 ± 1200 | 542 |
Table 2: Illustrative Composition of DHAA Formulations
| Formulation | Components | Ratio (w/w) |
| Solid Dispersion | DHAA, Polyvinylpyrrolidone (PVP) K30, Sodium Lauryl Sulfate (SLS) | 1:4:0.1 |
| SEDDS | DHAA, Capryol 90 (Oil), Cremophor EL (Surfactant), Transcutol HP (Co-solvent) | 1:4:4:1 |
| Nanoparticles | DHAA, Poly(lactic-co-glycolic acid) (PLGA), Pluronic F68 | 1:10:1 |
Section 4: Experimental Protocols
Protocol for Preparation of DHAA Solid Dispersion
-
Materials: Dehydroabietic acid, Polyvinylpyrrolidone (PVP) K30, Sodium Lauryl Sulfate (SLS), Methanol (B129727).
-
Procedure:
-
Dissolve DHAA and PVP K30 in methanol at a weight ratio of 1:4.
-
Add SLS to the solution at a concentration of 0.1% of the total solid weight and stir until a clear solution is obtained.
-
Remove the solvent using a rotary evaporator at 50°C until a solid mass is formed.
-
Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion and sieve to obtain a uniform particle size.
-
Protocol for Preparation of DHAA Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: Dehydroabietic acid, Capryol 90, Cremophor EL, Transcutol HP.
-
Procedure:
-
Accurately weigh DHAA, Capryol 90, Cremophor EL, and Transcutol HP in a 1:4:4:1 weight ratio into a glass vial.
-
Heat the mixture in a water bath at 40-50°C and stir gently with a magnetic stirrer until a clear and homogenous solution is formed.
-
The resulting liquid SEDDS formulation can be stored at room temperature and should be protected from light.
-
Protocol for Preparation of DHAA Nanoparticles
-
Materials: Dehydroabietic acid, Poly(lactic-co-glycolic acid) (PLGA), Pluronic F68, Dichloromethane (B109758), Deionized water.
-
Procedure (Emulsion-Solvent Evaporation Method):
-
Dissolve DHAA and PLGA in dichloromethane at a weight ratio of 1:10 to form the organic phase.
-
Prepare an aqueous solution of Pluronic F68 (1% w/v) in deionized water.
-
Add the organic phase dropwise to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
Continue stirring the emulsion at room temperature for 4-6 hours to allow for the evaporation of dichloromethane.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and then lyophilize for long-term storage.
-
In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Dosing:
-
Fast the rats overnight with free access to water.
-
Administer the DHAA formulation (suspension, solid dispersion reconstituted in water, SEDDS, or nanoparticle suspension) orally via gavage at a dose of 50 mg/kg.[12]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Section 5: Visualizations
Signaling Pathway Diagrams
References
- 1. Dehydroabietic acid - Wikipedia [en.wikipedia.org]
- 2. Therapeutic Applications of Solid Dispersions for Drugs and New Molecules: In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of dehydroabietic acid derivative as potent vasodilatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of abietic acid and dehydroabietic acid in food samples by in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroabietic acid purification challenges and solutions.
Welcome to the technical support center for dehydroabietic acid (DHA) purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of dehydroabietic acid.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of dehydroabietic acid.
Crystallization Issues
Q1: My dehydroabietic acid is not crystallizing out of solution. What should I do?
A1: Failure to crystallize is a common issue. Here are several steps you can take to induce crystallization:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide a surface for crystals to begin forming.[1][2]
-
Seeding: If you have a previous batch of pure dehydroabietic acid, add a tiny seed crystal to the solution. This will act as a template for new crystals to grow upon.[2]
-
-
Increase Supersaturation:
-
Evaporate Solvent: Your solution may be too dilute. Gently heat the solution to evaporate a small amount of the solvent, then allow it to cool again.[1] Be careful not to evaporate too much, as this can cause the compound to "crash out" instead of forming pure crystals.
-
Cooling: Ensure the solution is cooled sufficiently. If cooling at room temperature is unsuccessful, try using an ice bath.[2]
-
-
Check Solvent System: The chosen solvent may not be ideal. The ideal solvent should dissolve the dehydroabietic acid when hot but not when cold.[2] If the compound is still soluble at low temperatures, you may need to try a different solvent or a mixed solvent system.
Q2: The crystallization of my dehydroabietic acid is happening too quickly, resulting in a powder instead of distinct crystals. How can I slow it down?
A2: Rapid crystallization, often called "crashing out," can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[1] To slow down the process:
-
Increase Solvent Volume: Add a small amount of additional hot solvent to the dissolved sample. This will keep the dehydroabietic acid in solution for a longer period during cooling, allowing for slower, more selective crystal growth.[1]
-
Gradual Cooling: Allow the solution to cool to room temperature on its own before placing it in an ice bath. Rapid cooling encourages rapid crystallization.
Q3: My dehydroabietic acid yield after crystallization is very low. How can I improve it?
A3: A low yield can be attributed to several factors:
-
Excessive Solvent: Using too much solvent will result in a significant amount of your product remaining in the mother liquor.[1] To check for this, take a small sample of the mother liquor and evaporate it. A large amount of residue indicates that a significant portion of your product was not recovered. You can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again.
-
Premature Crystallization: If the solution cools too quickly during filtration, some product may crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is not excessively cold.
-
Incomplete Precipitation: Ensure the solution has been given adequate time to cool and for crystallization to complete before filtering.
Impurity Problems
Q4: After purification, my dehydroabietic acid is still not pure. What are the likely impurities and how can I remove them?
A4: The primary source of dehydroabietic acid is often disproportionated rosin (B192284).[3][4] Common impurities include other resin acids that are structurally similar to dehydroabietic acid, such as dihydroabietic acid and unreacted abietic acid.[5][6]
-
Recrystallization: One of the most effective methods for removing impurities is recrystallization.[7] Commercial dehydroabietic acid with a purity of 85-90% can be purified to white needle crystals by recrystallizing from methanol (B129727).[7] Multiple recrystallizations may be necessary to achieve high purity.[5]
-
Amine Salt Formation: The organic amine salt method can be used for purification. Dehydroabietic acid can be selectively precipitated by forming a salt with an amine like 2-aminoethanol.[5] This salt can then be isolated and the dehydroabietic acid regenerated by treatment with acid.[5]
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful tool for separating compounds with similar polarities.[8] A common setup is a silica (B1680970) gel stationary phase with a gradient of non-polar to moderately polar solvents as the mobile phase.[8]
Q5: I am using the organic amine salt method, but it is toxic and environmentally unfriendly. Are there alternatives?
A5: Yes, the toxicity and environmental impact of the organic amine salt method are noted challenges.[3][4] An alternative method is fractional acidification . This technique involves dissolving the rosin acid salt in water and then gradually lowering the pH. Different resin acids will precipitate at different pH ranges, allowing for the selective isolation of high-purity dehydroabietic acid.[9]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of disproportionating rosin before purifying dehydroabietic acid?
A1: The natural content of dehydroabietic acid in rosin is low.[3][4] Rosin is primarily composed of other resin acids like abietic acid.[10] The disproportionation reaction, often catalyzed by palladium on carbon (Pd/C), converts abietic acid into dehydroabietic acid and dihydroabietic acids, thereby enriching the starting material with the desired compound.[3][6]
Q2: What are the best analytical techniques to assess the purity of my dehydroabietic acid?
A2: Several analytical techniques can be used to determine the purity of dehydroabietic acid:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are excellent for structural elucidation and purity assessment.[7] It can be used for direct estimation of dehydroabietic acid in gum rosin and disproportionated rosins.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a Diode Array Detector (DAD) is a precise method for quantifying dehydroabietic acid.[8] A C18 reversed-phase column is commonly used.[8]
-
Gas Chromatography (GC): GC can also be used, but it typically requires derivatization of the carboxylic acid to a more volatile ester.[11]
-
In-tube Solid-Phase Microextraction (SPME) with LC-MS: For very sensitive detection and analysis in complex matrices like food samples, in-tube SPME coupled with liquid chromatography-mass spectrometry (LC-MS) is a powerful technique.[12][13]
Q3: What solvents are suitable for dissolving dehydroabietic acid?
A3: Dehydroabietic acid is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[14] For recrystallization, methanol is a commonly used solvent.[7] The solubility of dehydroabietic acid in several alcohols has been shown to increase with temperature, with the order of solubility being n-butanol > n-propanol > absolute ethanol (B145695) > methanol.[15]
Data Presentation
Table 1: Comparison of Dehydroabietic Acid Purification Methods
| Purification Method | Starting Material | Purity Achieved | Yield | Key Advantages | Key Disadvantages | Reference(s) |
| Recrystallization | Commercial DHA (85-90% purity) | High (white needle crystals) | Not specified | Simple, effective for removing minor impurities | Can have low yield if not optimized | [7] |
| Fractional Acidification | Disproportionated rosin | Up to 99.99% | 62.23% | High purity, avoids toxic amines | Requires precise pH control | [9] |
| Reaction-Crystallization with Ultrasonic Waves | Disproportionated rosin | 99.28% | 48.59% | Enhanced reaction and crystallization rate | Significant loss in amination step (36.12%) | [16] |
| Organic Amine Salt Formation | Disproportionated rosin | High | Not specified | Selective precipitation | Use of toxic and polluting amines | [3][4][5] |
Table 2: Yield of Dehydroabietic Acid from Natural Sources
| Plant Source | Tissue/Part | Yield of Dehydroabietic Acid (mg/g of dry weight) | Reference(s) |
| Pinus sylvestris (Scots Pine) | Various (stem wood, sawdust, bark, etc.) | 0.707 - 3.290 | [8] |
| Picea abies (Norway Spruce) | Stumps | ~0.73 - 0.83 (estimated) | [8] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Methanol
This protocol is based on the general principles of recrystallization and the specific mention of methanol as a solvent for dehydroabietic acid.[2][7]
-
Dissolution: Place the impure dehydroabietic acid in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely. The solution should be heated to near boiling.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Crystals should start to form as the solution cools. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)
This protocol is based on typical conditions described for the HPLC analysis of dehydroabietic acid.[8]
-
System: A standard HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water containing 0.1% acetic acid.
-
Detection: Set the detection wavelength between 210 and 240 nm.
-
Quantification: Prepare a calibration curve using a pure dehydroabietic acid standard to determine the concentration in the sample.
Visualizations
Dehydroabietic Acid Purification Workflow
Caption: General Workflow for Dehydroabietic Acid Purification.
Troubleshooting Logic for Crystallization Failure
Caption: Troubleshooting Crystallization Failure.
Dehydroabietic Acid and the NF-κB Signaling Pathway
Caption: Inhibition of NF-κB Pathway by Dehydroabietic Acid.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 7. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]
- 12. Analysis of abietic acid and dehydroabietic acid in food samples by in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dehydroabietic acid | CAS:1740-19-8 | Manufacturer ChemFaces [chemfaces.com]
- 15. journals.caf.ac.cn [journals.caf.ac.cn]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioactivity of Dehydroabietic Acid and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Dehydroabietic acid (DHAA), a naturally occurring abietane (B96969) diterpene found in the resin of coniferous trees, has emerged as a promising scaffold in medicinal chemistry. Its rigid, hydrophobic, and polycyclic structure provides a unique platform for the development of novel therapeutic agents. This guide offers an objective comparison of the bioactivity of DHAA and its synthetic analogues, supported by experimental data, to aid in the exploration of their therapeutic potential. The primary focus will be on their anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity: A Potent Scaffold for Oncological Research
DHAA and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Modifications to the parent structure, particularly at the C-18 carboxyl group and the aromatic C-ring, have yielded analogues with enhanced potency and selectivity.
Comparative Anticancer Potency
The following table summarizes the in vitro cytotoxic activity (IC50 values) of DHAA and several of its key analogues against various human cancer cell lines. The data highlights how structural modifications can significantly impact anticancer efficacy.
| Compound/Analogue | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Dehydroabietic acid (DHAA) | Parent Compound | HeLa (Cervical) | > 50 | [1] |
| BEL-7402 (Liver) | > 50 | [1] | ||
| Compound 36w | Acylhydrazone derivative | HeLa (Cervical) | 2.21 | [1][2] |
| BEL-7402 (Liver) | 14.46 | [1][2] | ||
| Compound 67g | Derivative with modified C-ring | SMMC-7721 (Liver) | 0.51 | [2] |
| HepG2 (Liver) | 1.39 | [2] | ||
| Hep3B (Liver) | 0.87 | [2] | ||
| Compound 33 | Pyridyl derivative | MCF-7 (Breast) | 2.21 | [3] |
| MDA-MB-231 (Breast) | 5.89 | [3] | ||
| Compound 4j | Oxazolidinone hybrid | MGC-803 (Gastric) | 3.82 | [4] |
| NCI-H460 (Lung) | 8.44 | [4] | ||
| Compound 3b | Pyrimidine hybrid | MCF-7 (Breast) | 7.00 | [5] |
| HCT-116 (Colon) | 9.53 | [5] | ||
| Compound 9n | Acyl-thiourea peptide conjugate | HeLa (Cervical) | 6.58 | [6] |
Mechanisms of Anticancer Action
The anticancer activity of DHAA derivatives is often attributed to the induction of apoptosis and cell cycle arrest. Several signaling pathways have been implicated in these processes.
Certain DHAA analogues have been shown to exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.[2]
DHAA has been identified as a novel inhibitor of survivin, an anti-apoptotic protein often overexpressed in cancer cells. By downregulating survivin, DHAA promotes apoptosis in gastric cancer cells.[7]
Antimicrobial Activity: Combating Drug-Resistant Pathogens
DHAA and its analogues have demonstrated promising activity against a range of bacteria, including clinically relevant drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).
Comparative Antimicrobial Potency
The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy. The table below presents the MIC values for DHAA and several of its derivatives against various bacterial strains.
| Compound/Analogue | Modification | Bacterial Strain | MIC (µg/mL) | Reference |
| Dehydroabietic acid (DHAA) | Parent Compound | Streptococcus mutans | 3.9-15.6 | [2] |
| Compound 5 | Derivative | Bacillus subtilis | 4 | [8] |
| Staphylococcus aureus | 2 | [8] | ||
| Compound 6 | Serine derivative | MRSA | 8 (MIC90) | [2][8] |
| Staphylococcus epidermidis | 8 (MIC90) | [8] | ||
| Streptococcus mitis | 8 (MIC90) | [8] | ||
| Compound 7 | Analogue | MRSA | 32 | [2][8] |
| Compound 8 | Analogue | MRSA & MSSA | 3.9-15.6 | [2][8] |
| Compound 69o | 1,2,3-triazole derivative | Gram-positive & Gram-negative bacteria | 1.6-3.1 | [8] |
| Compound 2b | Amino alcohol derivative | Xanthomonas oryzae pv. oryzae | 2.7 (EC50) | [9] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
DHAA has been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
Inhibition of NF-κB and AP-1 Signaling
DHAA reduces the production of nitric oxide (NO) and the expression of inflammatory genes by inhibiting the NF-κB and AP-1 signaling cascades.[2][10][11] This is achieved through the suppression of upstream kinases such as Src, Syk, and TAK1.[10][11]
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchhub.com [researchhub.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for Dehydroabietic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of dehydroabietic acid (DHA) in biological samples: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate pharmacokinetic, toxicokinetic, and biomarker studies. This document presents supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection and implementation of the most suitable technique for your research needs.
Method Performance Comparison
The choice between HPLC-DAD and LC-MS/MS for the analysis of dehydroabietic acid often depends on the required sensitivity, selectivity, and the complexity of the biological matrix. Below is a summary of key performance parameters for validated methods.
| Parameter | HPLC-DAD | LC-MS/MS | LC-MS with In-tube SPME |
| Limit of Detection (LOD) | 7.9 µg/mL | 0.87 µg/kg | 2.1 pg/mL |
| Limit of Quantification (LOQ) | 24.0 µg/mL | 2.61 µg/kg | Not explicitly stated, but determination limit is 100 ng/mL[1] |
| Linearity (Correlation Coefficient) | > 0.9999 | > 0.999 | > 0.9998 |
| Accuracy (% Recovery) | 98.7% | 68.5% - 107.6% | > 79% |
| Precision (% RSD) | < 2% | 5.3% - 12.6% | < 6.6% |
| Sample Preparation | Protein Precipitation & Filtration | Liquid-Liquid Extraction & Solid-Phase Extraction | In-tube Solid-Phase Microextraction |
Experimental Protocols
Detailed methodologies for sample preparation and chromatographic analysis are crucial for reproducing and validating these methods in your laboratory.
HPLC-DAD Method
This protocol is adapted from a validated method for the analysis of dehydroabietic acid and is suitable for general application in biological fluids with appropriate sample preparation.
1. Sample Preparation: Protein Precipitation
-
To 200 µL of plasma or serum, add 400 µL of acetonitrile (B52724) (or methanol) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions
-
Instrument: Agilent 1260 HPLC system with a Diode Array Detector (DAD).
-
Column: Pursuit 200Å PFP column (150 x 4.6 mm, 3 µm).[2]
-
Mobile Phase: Methanol (B129727) and water (70:30 v/v).[2]
-
Flow Rate: 1 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Detection Wavelength: 210 nm and 245 nm.[2]
-
Run Time: Approximately 25 minutes.
LC-MS/MS Method
This protocol is based on a validated method for the determination of dehydroabietic acid in animal tissues and can be adapted for other biological matrices.
1. Sample Preparation: Extraction and Purification
-
Homogenize 1 g of the biological sample with an acetonitrile and water solution.
-
Perform vortex dispersion followed by concussion extraction.
-
Centrifuge the sample to separate the liquid and solid phases.
-
Purify the supernatant using a solid-phase extraction (SPE) column.
-
Elute the analyte and evaporate the solvent to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic and Mass Spectrometric Conditions
-
Instrument: Liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: C18 column.
-
Mobile Phase: Gradient elution with 5 mmol ammonium (B1175870) acetate (B1210297) in water (A) and methanol (B).
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes can be evaluated, though negative is often preferred for acidic compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Method Validation Workflow
The validation of a bioanalytical method is a critical process to ensure the reliability of the data. The following diagram illustrates the key steps involved in this process.
Caption: A flowchart illustrating the key stages in the validation of a bioanalytical method.
Comparison of Alternatives
HPLC-DAD is a robust, cost-effective, and widely available technique. It is well-suited for routine analysis when high sensitivity is not the primary requirement. The sample preparation is relatively straightforward, often involving a simple protein precipitation step. However, its lower sensitivity compared to mass spectrometric methods may not be sufficient for studies with very low analyte concentrations. Additionally, co-eluting matrix components can interfere with the analyte peak, affecting accuracy.
LC-MS/MS offers significantly higher sensitivity and selectivity.[3] The use of mass spectrometry allows for the differentiation of the analyte from co-eluting interferences based on its mass-to-charge ratio, leading to more reliable quantification, especially in complex biological matrices. This makes it the gold standard for many bioanalytical applications.[3] However, the initial instrument cost and operational complexity are higher than for HPLC-DAD. Sample preparation can also be more involved, often requiring multi-step extraction and purification procedures to minimize matrix effects.
In-tube Solid-Phase Microextraction (SPME) coupled with LC-MS represents a more advanced and automated sample preparation technique that can significantly enhance sensitivity. This method has demonstrated detection limits in the picogram per milliliter range for dehydroabietic acid in food samples.[1][4] While offering superior sensitivity, it requires specialized equipment and expertise.
Conclusion
The choice between HPLC-DAD and LC-MS/MS for the analysis of dehydroabietic acid in biological samples should be guided by the specific requirements of the study. For applications demanding high sensitivity and selectivity, particularly with complex matrices, LC-MS/MS is the superior choice. For routine analyses where analyte concentrations are expected to be within the micromolar range and cost is a significant consideration, a well-validated HPLC-DAD method can provide reliable results. The validation of the chosen method according to established guidelines is paramount to ensure the generation of high-quality, reproducible data for drug development and research.
References
- 1. scribd.com [scribd.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Microwave-assisted extraction and HPLC-DAD determination of drugs of abuse in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroabietic acid versus other resin acids: a comparative study.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of dehydroabietic acid (DHA) against other relevant resin acids, supported by experimental data. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Executive Summary
Dehydroabietic acid, a naturally occurring diterpenoid resin acid, exhibits a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2][3] Comparative studies indicate that its efficacy can vary significantly when compared to other resin acids, such as abietic acid and pimaric acid. This guide delves into the quantitative data from these studies, outlines the experimental protocols used to generate this data, and provides visual representations of key signaling pathways and experimental workflows.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the cytotoxic and antibacterial activities of dehydroabietic acid and other resin acids.
Table 1: Comparative Cytotoxicity of Resin Acids Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Dehydroabietic Acid | HL60 (Leukemia) | >50 | [4] |
| A549 (Lung) | >50 | [4] | |
| AZ521 (Stomach) | >50 | [4] | |
| SK-BR-3 (Breast) | >50 | [4] | |
| SMMC-7721 (Hepatoma) | 0.36 ± 0.13 (Derivative 74b) | [4] | |
| HepG2 (Hepatoma) | 0.12 ± 0.03 (Derivative 74e) | [4] | |
| MCF-7 (Breast) | 0.72-1.78 (Derivative 77b) | [4] | |
| Abietic Acid | HL60 (Leukemia) | 37.3 ± 2.1 | [3] |
| A549 (Lung) | >100 | [3] | |
| AZ521 (Stomach) | >100 | [3] | |
| SK-BR-3 (Breast) | >100 | [3] | |
| Pimaric Acid | PA-1 (Ovarian) | Dose-dependent cytotoxicity | [5] |
Note: Much of the recent research has focused on the synthesis and evaluation of more potent derivatives of dehydroabietic acid.
Table 2: Comparative Antibacterial Activity of Resin Acids
| Compound | Bacteria | MIC (µg/mL) | Reference |
| Dehydroabietic Acid | Staphylococcus aureus | 2 (Derivative 5) | [6] |
| Bacillus subtilis | 4 (Derivative 5) | [6] | |
| Cariogenic Bacteria | 25-400 | [7] | |
| Abietic Acid | Gram-positive bacteria | Generally less potent than DHA | [8] |
| Pimaric & Labdane Acids | Gram-positive bacteria | Less pronounced activity than abietane-type acids | [8] |
Signaling Pathways and Mechanisms of Action
Dehydroabietic acid exerts its potent anti-inflammatory effects primarily through the inhibition of the NF-κB and AP-1 signaling pathways.[1][9][10] Experimental evidence indicates that DHA targets the upstream kinases Src, Syk, and TAK1.[1][9][10] By inhibiting these kinases, DHA prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[9] Similarly, the inhibition of TAK1 by DHA suppresses the activation of the AP-1 transcription factor.[9]
In contrast, while abietic acid also demonstrates anti-inflammatory properties, its mechanism is less potent and appears to primarily involve the inhibition of prostaglandin (B15479496) E2 (PGE2) production, with weaker effects on the production of nitric oxide and other pro-inflammatory cytokines.[11]
Diagram 1: Inhibition of Inflammatory Signaling Pathways by Dehydroabietic Acid
Caption: Dehydroabietic acid inhibits pro-inflammatory gene expression by targeting Src, Syk, and TAK1.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis of dehydroabietic acid and other resin acids.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of resin acids on cancer cell lines and to calculate the IC50 values.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of the resin acids for 48 to 72 hours.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 3-4 hours.
-
Formazan (B1609692) Solubilization: The culture medium is removed, and a solubilizing agent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth is calculated from the dose-response curve.
NF-κB Luciferase Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway in response to inflammatory stimuli and its inhibition by resin acids.
-
Cell Culture and Transfection: Human embryonic kidney 293T (HEK293T) cells are transiently co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase).
-
Treatment: After 24 hours, the transfected cells are pre-treated with different concentrations of the resin acids for 1 hour, followed by stimulation with an NF-κB activator like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Cell Lysis: The cells are lysed using a passive lysis buffer.
-
Luminescence Measurement: Firefly and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The results are expressed as relative luciferase units (RLU).
Western Blot Analysis for Phosphorylated Proteins (Src, Syk, TAK1)
This technique is used to detect the phosphorylation status of specific kinases in the inflammatory signaling pathways, providing insight into the mechanism of action of the resin acids.
-
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured and treated with the resin acids for a specified time before being stimulated with an inflammatory agent like LPS.[9]
-
Protein Extraction: The cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of Src, Syk, or TAK1. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The total protein levels of the respective kinases are also measured as a loading control.[9]
Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of the biological activities of different resin acids.
Diagram 2: Experimental Workflow for Comparative Analysis
Caption: A generalized workflow for the comparative biological evaluation of resin acids.
Conclusion
The available data suggests that dehydroabietic acid is a promising natural compound with multifaceted biological activities. Its anti-inflammatory mechanism, through the inhibition of Src, Syk, and TAK1, is particularly well-documented and provides a strong rationale for its further investigation as a potential therapeutic agent. While direct comparative data with a wide range of other resin acids is still emerging, studies comparing it with abietic acid indicate that dehydroabietic acid often exhibits more potent activity, particularly in the context of antibacterial effects. Future research should focus on direct, head-to-head comparative studies of a broader range of purified resin acids to fully elucidate their relative therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer effects of Pimaric acid is mediated via endoplasmic reticulum stress, caspase-dependent apoptosis, cell cycle arrest, and inhibition of cell migration in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the antibacterial properties of Resin cements with and without the addition of nanoparticles: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells [ijms.sums.ac.ir]
- 10. trace.tennessee.edu [trace.tennessee.edu]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and GC Methods for Dehydroabietic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of dehydroabietic acid (DHAA), a major resin acid found in various natural products and industrial preparations, is crucial for quality control, stability testing, and pharmacokinetic studies. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to assist in selecting the most appropriate technique for specific analytical needs.
The choice between HPLC and GC for dehydroabietic acid analysis is influenced by factors such as the required sensitivity, the complexity of the sample matrix, and the need for derivatization. While GC has been a traditional method for resin acid analysis, it necessitates a derivatization step to volatilize the non-volatile DHAA.[1] In contrast, HPLC allows for the analysis of DHAA in its native form, though challenges in separating it from other similar compounds can arise.[1]
Comparative Performance Data
The following table summarizes key quantitative performance parameters for both HPLC and GC methods for the analysis of dehydroabietic acid and related resin acids. This data, compiled from various studies, provides a clear comparison to facilitate an informed decision.
| Parameter | HPLC Method | GC Method | Notes |
| Analyte(s) | Dehydroabietic Acid, Abietic Acid | Dehydroabietic Acid, Abietic Acid, other resin acids | HPLC methods are often developed for specific resin acids, while GC can be used for broader profiling. |
| Derivatization | Not required[1] | Required (e.g., methylation)[2] | Derivatization adds a step to sample preparation but is necessary for GC analysis of non-volatile acids. |
| Linearity (R²) | >0.999[3][4] | Good correlation observed with other methods | Specific R² values for GC analysis of DHAA are not readily available in the provided results, but good linearity is a standard validation parameter. |
| Limit of Detection (LOD) | 0.0079 mg/mL[5] | Lower detection limits are generally achievable with GC | The specific LOD for GC can vary based on the detector used (e.g., FID, MS). |
| Limit of Quantitation (LOQ) | 0.0109 mg/mL[5] | Generally low, enabling trace analysis | As with LOD, the LOQ for GC is detector-dependent. |
| Accuracy (Recovery) | 92-105%[5] | Not specified for DHAA, but generally high | Accuracy is a critical validation parameter for both methods. |
| Precision (%RSD) | <2%[5] | Not specified for DHAA, but typically low | Both intra-day and inter-day precision are important measures of a method's reproducibility. |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results. Below are representative experimental protocols for the HPLC and GC analysis of dehydroabietic acid.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a validated method for the quantification of dehydroabietic acid in various samples.[3][4]
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD).[3]
-
Column: Pursuit 200Å PFP (150 x 4.6 mm, 3 µm).[3][4] Other C18 columns have also been used.[6][7]
Chromatographic Conditions:
-
Mobile Phase: An isocratic mobile phase of methanol (B129727) and water (70:30 v/v) is effective.[3][4] Another option is acetonitrile (B52724) and water with 0.1% acetic acid.[6]
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., the mobile phase) to an appropriate concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Protocol
This protocol outlines a general procedure for the analysis of resin acids, including dehydroabietic acid, by GC, which requires a derivatization step.[2]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[8]
-
Column: Fused silica (B1680970) capillary column suitable for fatty acid methyl ester (FAME) analysis.
Derivatization (Methylation):
-
Resin acids must be converted to their more volatile methyl esters before GC analysis. This can be achieved using reagents such as diazomethane (B1218177) (note: hazardous) or N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).[2]
Chromatographic Conditions:
-
Oven Temperature Program: A typical program might start at 150°C (hold for 5 minutes), then ramp up to 250°C at a rate of 3°C/minute (hold for 15 minutes).[8]
-
Injector and Detector Temperature: 300°C and 320°C, respectively.[8]
-
Carrier Gas: Helium at a flow rate of 1.5 mL/min.[8]
-
Injection Volume: 0.2 µL.[8]
Sample Preparation:
-
Extract the dehydroabietic acid from the sample matrix using a suitable solvent.
-
Perform the derivatization reaction to convert the acid to its methyl ester.
-
Dissolve the derivatized sample in a suitable solvent for injection.
Mandatory Visualizations
Analytical Workflow Comparison
The following diagram illustrates the general experimental workflows for the analysis of dehydroabietic acid by HPLC and GC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of dehydroabietic acid and abietic acid in aqueous alkali extract of Liquidambaris Resina by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]
Dehydroabietic Acid: Bridging the Gap Between In Vitro Promise and In Vivo Efficacy
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Dehydroabietic acid (DHAA), a naturally occurring diterpene resin acid found in coniferous trees, has emerged as a promising therapeutic candidate with a spectrum of biological activities. Extensive in vitro studies have highlighted its potent anti-inflammatory and anticancer properties. However, the translation of these in vitro findings to in vivo efficacy remains a critical area of investigation. This guide provides a comprehensive comparison of the in vitro and in vivo activities of DHAA, presenting available experimental data to bridge the understanding between its performance in cellular assays and its potential in living organisms.
Anti-inflammatory Activity: From Cellular Inhibition to Potential Therapeutic Effect
In vitro studies have consistently demonstrated the anti-inflammatory effects of DHAA. A key mechanism of action is the suppression of pro-inflammatory mediators in activated macrophages.[1][2][3][4] DHAA has been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[5][6] This inhibition is attributed to its ability to modulate key inflammatory signaling pathways, including the NF-κB and AP-1 pathways.[2][3][5] Furthermore, DHAA has been identified as a dual activator of peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ), which play a crucial role in regulating inflammation.[4][7]
While in vivo data for the anti-inflammatory activity of DHAA is less extensive, one study has demonstrated its gastroprotective effect in a mouse model of HCl/EtOH-induced gastric lesions. At a single oral dose of 100 mg/kg, DHAA significantly reduced the lesion index by at least 75%, an effect comparable to the proton pump inhibitor lansoprazole (B1674482) at a 20 mg/kg dose.[8] This finding suggests that the in vitro anti-inflammatory properties of DHAA can translate to a protective effect in an in vivo model of inflammation-related tissue damage. However, more comprehensive in vivo studies, such as those employing carrageenan-induced paw edema or LPS-induced endotoxemia models, are needed to establish a clear dose-response relationship and further elucidate the in vivo anti-inflammatory efficacy of DHAA.
Comparative Data: In Vitro vs. In Vivo Anti-inflammatory Activity of Dehydroabietic Acid
| Parameter | In Vitro | In Vivo |
| Model | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | HCl/EtOH-induced gastric lesions in mice |
| Key Findings | - Significant reduction of Nitric Oxide (NO) production.[5] - Inhibition of TNF-α, IL-1β, and IL-6 secretion.[6] - Suppression of NF-κB and AP-1 signaling pathways.[2][3][5] | - ≥75% reduction in gastric lesion index at 100 mg/kg (oral).[8] |
| Effective Concentration/Dose | IC50 values for inhibition of inflammatory mediators are not consistently reported, but significant effects are observed at concentrations around 100 µM.[5] | 100 mg/kg (single oral dose).[8] |
Anticancer Activity: Cytotoxicity in Cell Lines and the Quest for In Vivo Validation
The anticancer potential of DHAA and its derivatives has been extensively explored in vitro against a wide array of cancer cell lines.[1][9] Numerous studies have reported significant cytotoxic activity, with IC50 values varying depending on the specific derivative and the cancer cell type.[1][9][10][11][12] For instance, certain DHAA derivatives have shown potent activity against HeLa (cervical cancer), HepG2 (liver cancer), and various breast cancer cell lines, in some cases exceeding the potency of the commercial anticancer drug 5-fluorouracil.[1][13]
The proposed mechanisms for the anticancer activity of DHAA include the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][14] It has been shown to activate caspase-3 and interfere with mitochondrial function in lung cancer cells.[1] In gastric cancer cells, DHAA has been identified as a novel inhibitor of survivin, an apoptosis-inhibitory protein.[15][16] Furthermore, some derivatives have been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell growth and survival.[1]
Despite the promising in vitro results, there is a notable scarcity of publicly available quantitative in vivo data on the anticancer efficacy of DHAA. While review articles mention in vivo studies, they often lack specific details on tumor growth inhibition or the experimental models used.[1] To establish a clear correlation between the in vitro cytotoxicity and in vivo anticancer activity, studies utilizing xenograft models in immunocompromised mice are essential. Such studies would provide critical information on tumor growth inhibition, reduction in tumor weight, and the overall therapeutic potential of DHAA in a living organism.
Comparative Data: In Vitro Anticancer Activity of Dehydroabietic Acid and Its Derivatives
| Compound/Derivative | Cancer Cell Line | Reported IC50 (µM) | Reference |
| Dehydroabietic acid derivative | SK-OV-3 (Ovarian) | 1.79 ± 0.43 | [1] |
| Dehydroabietic acid derivative | HeLa (Cervical) | 6.58 ± 1.11 | [1] |
| Dehydroabietic acid derivative | HeLa (Cervical) | 2.21 | [1] |
| Dehydroabietic acid derivative | BEL-7402 (Liver) | 14.46 | [1] |
| Dehydroabietic acid derivative | SMMC-7721, HepG2, Hep3B (Liver) | 0.51 - 1.39 | [1] |
| Dehydroabietic acid derivative | SMMC-7721 (Liver) | 0.36 ± 0.13 | [1] |
| Dehydroabietic acid derivative | HepG2 (Liver) | 0.12 ± 0.03 | [1] |
| Dehydroabietic acid derivative | MCF-7, SMMC-7721, HeLa | 0.72 - 1.78 | [1] |
| Dehydroabietane 5 | HeLa (Cervical) | 13.0 ± 2.8 (µg/mL) | [10] |
| Dehydroabietane 5 | Jurkat (Leukemia) | 9.7 ± 0.7 (µg/mL) | [10] |
| Dehydroabietinol acetate (B1210297) (6) | Jurkat (Leukemia) | 22.0 ± 3.6 (µg/mL) | [10] |
Note: The table presents a selection of reported IC50 values. The activity can vary significantly based on the specific chemical modifications of the DHAA molecule.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are summaries of key in vitro and a general outline for in vivo experimental protocols.
In Vitro Anti-inflammatory Activity Assessment
Cell Culture and Treatment:
-
Cell Line: RAW 264.7 macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of DHAA for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[5]
Nitric Oxide (NO) Measurement (Griess Assay):
-
After incubation, the cell culture supernatant is collected.
-
The concentration of nitrite (B80452), a stable product of NO, is measured using the Griess reagent.
-
Absorbance is read at 540 nm, and the nitrite concentration is determined from a standard curve.[5][17]
Cytokine Measurement (ELISA):
-
The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
In Vitro Anticancer Activity Assessment
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of DHAA or its derivatives for 24 to 72 hours.[15]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.[17]
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Cells are treated with the test compound.
-
The cells are then stained with Annexin V-FITC and Propidium Iodide (PI).
-
The percentage of apoptotic cells (early and late apoptosis) is quantified using flow cytometry.
In Vivo Anti-inflammatory and Anticancer Models (General Outline)
Animal Models:
-
Anti-inflammatory: Carrageenan-induced paw edema in rats or mice; LPS-induced endotoxemia in mice.
-
Anticancer: Xenograft models where human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice).
Drug Administration:
-
DHAA can be administered through various routes, including oral gavage (p.o.) or intraperitoneal injection (i.p.), depending on its pharmacokinetic properties.
Efficacy Evaluation:
-
Anti-inflammatory: Measurement of paw volume (edema) at different time points after carrageenan injection; measurement of pro-inflammatory cytokine levels in serum or tissues in the endotoxemia model.
-
Anticancer: Regular measurement of tumor volume and body weight; at the end of the study, tumors are excised and weighed.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways affected by DHAA and a general workflow for its evaluation.
Caption: Anti-inflammatory signaling pathways modulated by Dehydroabietic acid.
Caption: General workflow for correlating in vitro and in vivo activity of DHAA.
References
- 1. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydroabietic acid, a phytochemical, acts as ligand for PPARs in macrophages and adipocytes to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Dehydroabietic acid - Wikipedia [en.wikipedia.org]
- 8. Gastroprotective and cytotoxic effect of dehydroabietic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. uv.es [uv.es]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and antitumor activities of novel dipeptide derivatives derived from dehydroabietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of dehydroabietic acid-pyrimidine hybrids as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Dehydroabietic Acid Is a Novel Survivin Inhibitor for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dehydroabietic Acid Is a Novel Survivin Inhibitor for Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Dehydroabietic Acid: A Comparative Analysis of Its Cytotoxic Effects Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Dehydroabietic acid (DHA), a natural abietane (B96969) diterpene found in the resin of coniferous trees, has garnered significant attention in oncological research for its pro-apoptotic and anti-proliferative properties.[1] This guide provides a comparative overview of the cytotoxic effects of Dehydroabietic acid and its derivatives against a spectrum of cancer cell lines, supported by experimental data and detailed protocols to ensure reproducibility and facilitate further investigation.
Comparative Cytotoxicity of Dehydroabietic Acid and Its Derivatives
The cytotoxic potential of Dehydroabietic acid and its synthetic derivatives has been evaluated across numerous cancer cell lines, revealing a broad range of efficacy that is dependent on both the chemical structure of the compound and the specific cancer cell type. The half-maximal inhibitory concentration (IC50), a key metric of cytotoxic potency, varies significantly across studies and derivatives. Below is a summary of reported IC50 values, offering a comparative perspective on the anticancer activity of these compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dehydroabietic acid (DHA) | Gastric Cancer Cell Lines (AGS, MKN-28, etc.) | Dose-dependent inhibition | [2] |
| DHA Derivative (QC4) | Gastric Cancer Cells | Induces oncosis and apoptosis | [3] |
| DHA-Chalcone Hybrid (33) | MCF-7 (Breast) | 2.21 | [4] |
| DHA-Chalcone Hybrid (33) | MDA-MB-231 (Breast) | 5.89 | [4] |
| DHA-Chalcone Hybrid (33) | Hs578T (Breast) | 4.87 | [4] |
| Quinoxaline Derivative (4b) | SMMC-7721 (Hepatocarcinoma) | 0.72 | [5][6] |
| Quinoxaline Derivative (4b) | MCF-7 (Breast) | 1.78 | [5][6] |
| Quinoxaline Derivative (4b) | HeLa (Cervical) | 1.08 | [5][6] |
| 2-Aryl-Benzimidazole Derivative (80j) | SMMC-7721, MDA-MB-231, HeLa, CT-26 | 0.08–0.42 | [7] |
| Dipeptide Derivative (22f) | HeLa (Cervical) | 7.76 | [7] |
| Pyrimidine Hybrid (3b) | MCF-7 (Breast) | 7.00 | [8] |
| Pyrimidine Hybrid (3b) | HepG2 (Liver) | 10.42 | [8] |
| Pyrimidine Hybrid (3b) | HCT-116 (Colon) | 9.53 | [8] |
| Pyrimidine Hybrid (3b) | A549 (Lung) | 11.93 | [8] |
| Acyl-Thiourea Derivative (30n) | HeLa (Cervical) | 6.58 | [7] |
Note: The presented IC50 values are derived from various studies and are intended for comparative purposes. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
To ensure the reproducibility and standardization of cytotoxicity studies involving Dehydroabietic acid, detailed experimental protocols are essential. The following are methodologies for key assays used to evaluate the anticancer effects of DHA and its derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[9]
-
Treatment: Cells are then treated with various concentrations of Dehydroabietic acid or its derivatives and incubated for a further 48 to 72 hours.[9]
-
MTT Addition: Following treatment, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[9]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its predetermined IC50 concentration for 24 to 48 hours.[9]
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).[9]
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[9]
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the different cell populations.[9]
Visualizing the Mechanisms and Workflows
To better understand the cellular mechanisms affected by Dehydroabietic acid and the experimental processes used for its evaluation, the following diagrams have been generated.
Caption: DHA-induced apoptosis via Survivin inhibition.
Caption: Experimental workflow for assessing cytotoxicity.
Conclusion
Dehydroabietic acid and its derivatives exhibit significant cytotoxic activity against a variety of cancer cell lines. The data indicates that structural modifications to the DHA scaffold can dramatically enhance its anticancer potency. The provided experimental protocols offer a standardized framework for future research, ensuring that comparative studies can be conducted with greater accuracy. Further investigations into the specific molecular targets and signaling pathways, such as the inhibition of survivin, will be crucial for the development of DHA-based compounds as novel therapeutic agents in the fight against cancer.[2]
References
- 1. Dehydroabietic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Dehydroabietic Acid Derivative QC4 Induces Gastric Cancer Cell Death via Oncosis and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of New Quinoxaline Derivatives of Dehydroabietic Acid as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of dehydroabietic acid-pyrimidine hybrids as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Dehydroabietic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Dehydroabietic acid (DAA), a naturally occurring abietane (B96969) diterpene, has emerged as a promising scaffold in drug discovery. Its rigid, hydrophobic, and polycyclic structure provides a unique platform for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various DAA derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is supported by experimental data and detailed methodologies to aid in the design and development of next-generation DAA-based therapeutics.
Anticancer Activity
Derivatives of dehydroabietic acid have demonstrated significant cytotoxic effects against a range of cancer cell lines. Modifications at the C-18 carboxyl group, the C-ring, and other positions on the DAA skeleton have been systematically explored to enhance potency and selectivity.
Comparative Efficacy of Anticancer DAA Derivatives
The following table summarizes the in vitro anticancer activity of representative DAA derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| DAA | Parent Compound | HeLa | 37.40 ± 0.64 | [1] |
| 22f | Dipeptide derivative at C-18 | HeLa | 7.76 ± 0.98 | [1] |
| 36w | Acylhydrazone derivative at C-18 | HeLa | 2.21 | [1] |
| 36w | Acylhydrazone derivative at C-18 | BEL-7402 | 14.46 | [1] |
| 67g | C-ring modified derivative | SMMC-7721 | 0.51 - 1.39 | [1] |
| 67g | C-ring modified derivative | HepG2 | 0.51 - 1.39 | [1] |
| 67g | C-ring modified derivative | Hep3B | 0.51 - 1.39 | [1] |
| 9n | Acyl-thiourea derivative | HeLa | 6.58 ± 1.11 | [2] |
| 5g | Triazole derivative of dehydroabietinol (B132513) | MGC-803 | 4.84 | [3] |
| 5j | Triazole derivative of dehydroabietinol | MGC-803 | 6.36 | [3] |
| 33 | DHA-chalcone hybrid | MCF-7 | 2.21 - 5.89 | [4] |
| 4w | Acylhydrazone derivative | HeLa | 2.21 | [5] |
| 4w | Acylhydrazone derivative | BEL-7402 | 14.46 | [5] |
Structure-Activity Relationship (SAR) for Anticancer Activity
The extensive research into DAA derivatives has revealed several key structural features that govern their anticancer activity. Modifications at the C-18 carboxyl group have been a primary focus, with the introduction of dipeptide, acylhydrazone, and acyl-thiourea moieties often leading to enhanced cytotoxicity.[1][2] For instance, the dipeptide derivative 22f showed a significant increase in activity against HeLa cells compared to the parent DAA.[1] Similarly, acylhydrazone derivatives like 36w and 4w exhibited potent activity against HeLa and BEL-7402 cells.[1][5]
Modifications on the C-ring of the DAA scaffold have also yielded highly active compounds. Compound 67g , with alterations in this region, displayed sub-micromolar to low micromolar IC50 values against several liver cancer cell lines.[1] Furthermore, the synthesis of DAA-chalcone hybrids, such as compound 33 , has proven to be a successful strategy for developing potent anticancer agents, particularly against breast cancer cell lines.[4] The introduction of a 1,2,3-triazole moiety to dehydroabietinol, a reduced form of DAA, has also resulted in compounds like 5g and 5j with significant cytotoxicity.[3]
The mechanism of action for many of these anticancer derivatives involves the induction of apoptosis through various signaling pathways.[1][2] Some derivatives have been shown to target specific molecular pathways, such as the PI3K/AKT/mTOR signaling pathway, or act as potential inhibitors of the EGFR kinase domain.[1][6]
Caption: Logical relationship of SAR for anticancer DAA derivatives.
Antimicrobial Activity
Dehydroabietic acid and its derivatives have shown promising activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria. The structural modifications play a crucial role in determining the potency and spectrum of their antimicrobial effects.
Comparative Efficacy of Antimicrobial DAA Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected DAA derivatives against various bacterial strains.
| Compound ID | Modification | Bacterial Strain | MIC (µg/mL) | Reference |
| DAA derivative 5 | C-ring modified | Bacillus subtilis | 4 | [1] |
| DAA derivative 5 | C-ring modified | Staphylococcus aureus | 2 | [1] |
| DAA derivative 6 | Serine derivative | Methicillin-resistant S. aureus (MRSA) | 8 (MIC90) | [1] |
| DAA derivative 7 | C-ring modified | Methicillin-resistant S. aureus (MRSA) | 32 | [1] |
| DAA derivative 8 | C-ring modified | S. aureus (MRSA & MSSA) | 3.9 - 15.6 | [1] |
| 59w | N-sulfonaminoethyloxime derivative | S. aureus Newman | 0.39 - 0.78 | [1] |
| 69o | 1,2,3-triazole at C-14 | Gram-positive & Gram-negative bacteria | 1.6 - 3.1 | [1] |
| 2b | Amino alcohol derivative | Xanthomonas oryzae pv. oryzae (Xoo) | 2.7 (EC50) | [7][8] |
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial activity of DAA derivatives is significantly influenced by the nature and position of the substituents. For instance, certain C-ring modified derivatives have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The introduction of a serine moiety has also been shown to be beneficial for activity against MRSA.[1]
Furthermore, the synthesis of N-sulfonaminoethyloxime derivatives has led to compounds like 59w with sub-micromolar activity against S. aureus.[1] The incorporation of a 1,2,3-triazole moiety at the C-14 position, as seen in compound 69o , resulted in broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Additionally, the introduction of an amino alcohol unit to the DAA skeleton has yielded compounds like 2b with potent activity against plant pathogenic bacteria.[7][8]
Caption: Logical relationship of SAR for antimicrobial DAA derivatives.
Anti-inflammatory Activity
Dehydroabietic acid and its derivatives have been investigated for their ability to modulate inflammatory responses. Their anti-inflammatory effects are often attributed to the inhibition of key signaling pathways involved in the inflammatory cascade.
Anti-inflammatory Signaling Pathways of DAA
Dehydroabietic acid has been shown to suppress inflammatory responses by targeting multiple kinases in the NF-κB and AP-1 signaling pathways.[9][10][11][12] Specifically, DAA inhibits the activity of Src and Syk in the NF-κB cascade and TAK1 in the AP-1 cascade.[9][10][11][12] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and inflammatory gene expression.[9][10][12]
Caption: Anti-inflammatory signaling pathways targeted by DAA.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the DAA derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.[2][5][13]
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Perform two-fold serial dilutions of the DAA derivatives in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[1]
Nitric Oxide (NO) Production Assay (Griess Assay)
The Griess assay is a colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite (B80452).
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and treat with DAA derivatives for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Nitrite Concentration Calculation: Determine the nitrite concentration from a sodium nitrite standard curve.[9][12]
Caption: General experimental workflows for key biological assays.
References
- 1. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Dehydroabietic Acid Derivatives Conjugated with Acyl-Thiourea Peptide Moiety as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-proliferative activity of dehydroabietinol derivatives bearing a triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiproliferative Activity of Novel Dehydroabietic Acid-Chalcone Hybrids | MDPI [mdpi.com]
- 5. Synthesis and In Vitro Anticancer Activity of Novel Dehydroabietic Acid-Based Acylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New dehydroabietic acid (DHA) derivatives with anticancer activity against HepG2 cancer cell lines as a potential drug targeting EGFR kinase domain. CoMFA study and virtual ligand-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Virulence Strategy of Novel Dehydroabietic Acid Derivatives: Design, Synthesis, and Antibacterial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and In Vitro Anticancer Activity of Novel Dehydroabietic Acid-Based Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroabietic Acid: A Comparative Guide for Use as a Reference Standard in Quality Control
Dehydroabietic acid (DHAA) is a tricyclic diterpene resin acid and a major, stable component of rosin (B192284), which is extracted from the wood of pine trees.[1] Its stability and prevalence make it a critical reference standard for the quality control of various natural and commercial products. This guide provides a comparative analysis of DHAA, its performance in analytical methodologies, and detailed experimental protocols for its application, aimed at researchers, scientists, and professionals in drug development.
DHAA is frequently used as a chemical marker to standardize traditional Chinese medicines, analyze Pinus resins, and detect industrial rosin residues in food products.[2][3][4] It is also applied in metabolomics and nutraceutical research.[5] As a certified reference material, it is available from various suppliers with purities typically specified at ≥90%, ≥95%, or ≥98%.[6][7][8]
Comparison with Alternatives: Dehydroabietic Acid vs. Abietic Acid
In the quality control of resin-based products, Abietic Acid (AA) is the most relevant alternative and is often analyzed simultaneously with DHAA.[1][9] While both are major resin acids, their chemical stability and chromatographic behavior differ, making the choice of standard dependent on the analytical goals. DHAA is generally more stable due to its aromatic ring system, whereas AA, with its conjugated double bonds, is more susceptible to oxidation and isomerization.
Table 1: General Properties of DHAA and Abietic Acid Reference Standards
| Property | Dehydroabietic Acid (DHAA) | Abietic Acid (AA) |
|---|---|---|
| CAS Number | 1740-19-8[10] | 514-10-3 |
| Molecular Formula | C₂₀H₂₈O₂[10] | C₂₀H₃₀O₂ |
| Molecular Weight | 300.44 g/mol [10] | 302.45 g/mol |
| Chemical Structure | Tricyclic diterpenoid with an aromatic ring | Tricyclic diterpenoid with two conjugated double bonds |
| Primary Use | QC of Pinus extracts, traditional medicines, food analysis[2][3][4] | QC of rosin, varnishes, and as a precursor for synthesis |
Performance in Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a common and reliable technique for the quantification of DHAA.[1] Methods using UV-DAD or Mass Spectrometry (MS) detection have been extensively validated. The following table summarizes and compares the performance of analytical methods for both DHAA and its common alternative, Abietic Acid, based on published experimental data.
Table 2: Comparative Performance Data for DHAA and AA in HPLC Methods
| Parameter | Dehydroabietic Acid (DHAA) | Abietic Acid (AA) | Source |
|---|---|---|---|
| Linearity (R²) | >0.999 | >0.999 | [3] |
| Limit of Detection (LOD) | 0.87 µg/kg (LC-MS/MS) | 0.36 µg/kg (LC-MS/MS) | [3] |
| 2.1 pg/mL (LC/MS) | 2.9 pg/mL (LC/MS) | [11] | |
| Limit of Quantitation (LOQ) | 2.61 µg/kg (LC-MS/MS) | 1.08 µg/kg (LC-MS/MS) | [3] |
| 100 ng/mL (HPLC-Fluor) | 200 ng/mL (HPLC-UV) | [12] | |
| Average Recovery | 99.53% | 101.9% | [9] |
| Precision (%RSD) | 5.3% - 12.6% | 5.3% - 12.6% |[3] |
Experimental Protocols
Accurate quantification relies on a well-defined and validated protocol. Below is a detailed methodology for the analysis of Dehydroabietic Acid using HPLC with Diode-Array Detection (DAD), adapted from a validated study.[1]
Protocol: Quantification of DHAA by HPLC-DAD
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: Pursuit 200Å PFP (pentafluorophenyl), 150 × 4.6 mm, 3 µm particle size.[1]
-
Mobile Phase: Isocratic elution with Methanol (B129727) and Water (70:30 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 25 °C.[1]
-
Detection Wavelength: 210 nm and 245 nm.[1]
-
Run Time: 25 minutes.[1]
-
-
Standard Preparation:
-
Stock Solution: Accurately weigh 10 mg of DHAA reference standard and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation (Example for Herbal Extract):
-
Extract a known quantity of the powdered sample with ethanol (B145695) using sonication for 30 minutes.[1]
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
Dilute the filtered sample with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.
-
-
Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
Inject the prepared sample and record the chromatogram.
-
Identify the DHAA peak based on the retention time of the reference standard.
-
Calculate the concentration of DHAA in the sample using the linear regression equation from the calibration curve.
-
Visualized Workflows
The effective use of a reference standard like DHAA is fundamental to the quality control lifecycle of a product. The following diagrams illustrate the logical workflow.
References
- 1. akjournals.com [akjournals.com]
- 2. 脱氢枞酸 ≥90% (LC/MS-ELSD) | Sigma-Aldrich [sigmaaldrich.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. DSpace [scholarbank.nus.edu.sg]
- 5. 脱氢枞酸 ≥90% (LC/MS-ELSD) | Sigma-Aldrich [sigmaaldrich.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. 脱氢枞酸 ≥90% (LC/MS-ELSD) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Dehydroabietic Acid | China | Manufacturer | Shanghai Standard Technology Co., Ltd. [m.chemicalbook.com]
- 9. [Determination of dehydroabietic acid and abietic acid in aqueous alkali extract of Liquidambaris Resina by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dehydroabietic acid | CAS 1740-19-8 | LGC Standards [lgcstandards.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Comparative Guide to the Synergistic Effects of Dehydroabietic Acid
For Researchers, Scientists, and Drug Development Professionals
Dehydroabietic acid (DHAA), a naturally occurring diterpene resin acid, has garnered significant attention for its diverse biological activities, including notable antibacterial and anticancer properties. While the standalone efficacy of DHAA and its derivatives is well-documented, emerging research highlights its potential to act in synergy with other therapeutic compounds, paving the way for innovative combination therapies. This guide provides a comprehensive evaluation of the synergistic effects of DHAA and its structural analog, abietic acid, with other compounds, supported by experimental data and detailed methodologies to inform future research and drug development.
Synergistic Antimicrobial Effects: Enhancing the Efficacy of Antibiotics
While specific quantitative data on the synergistic effects of Dehydroabietic acid with conventional antibiotics is still emerging in publicly available literature, studies on the closely related diterpenoid, abietic acid, provide compelling evidence for this therapeutic strategy. The primary mechanism of antibacterial action for DHAA is believed to be the disruption of bacterial cell membranes.[1]
A key area of investigation is the potential of these natural compounds to restore the efficacy of antibiotics against resistant strains, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Staphylococcus pseudintermedius (MRSP).
Comparative Analysis of Antimicrobial Synergy
The synergistic effect of antimicrobial combinations is typically quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. An FIC index of ≤ 0.5 is indicative of synergy.
Table 1: Synergistic Effect of Abietic Acid with Oxacillin against MRSP
| Microorganism | Compound A | Compound B | MIC of A alone (µg/mL) | MIC of B alone (µg/mL) | MIC of A in combination (µg/mL) | MIC of B in combination (µg/mL) | FIC Index | Interpretation | Reference |
| MRSP1 & MRSP3 | Abietic Acid | Oxacillin | 32 | 10 | 4 | 2.5 | 0.375 | Synergy | [1][2] |
| MRSP2 | Abietic Acid | Oxacillin | 64 | 10 | 8 | 2.5 | 0.375 | Synergy | [1][2] |
Note: Data presented is for Abietic Acid, a structurally similar compound to Dehydroabietic Acid, due to the limited availability of specific FIC index data for DHAA in combination with antibiotics.
Synergistic Anticancer Effects: A Multi-pronged Attack on Cancer Cells
The antiproliferative activity of DHAA and its derivatives has been demonstrated across a range of cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest. The synergistic combination of DHAA or its analogs with existing chemotherapeutic drugs presents a promising strategy to enhance treatment efficacy and potentially reduce dose-related toxicity.
The synergistic effect in anticancer studies is often evaluated using the Combination Index (CI), where a CI value of < 1 indicates synergy.
Comparative Analysis of Anticancer Synergy
Table 2: Synergistic Effect of Abietic Acid with Doxorubicin (B1662922) against Human Colorectal Cancer Cells
| Cell Line | Compound A | Compound B | Effect | Combination Index (CI) | Interpretation | Reference |
| Caco-2 | Abietic Acid | Doxorubicin | Decreased proliferation and viability, increased apoptosis | < 1 (inferred from qualitative description) | Synergy | [3] |
Note: The referenced study demonstrated a synergistic effect through isobologram analysis and various cellular assays, indicating a CI of less than 1. Specific CI values were not provided in the abstract.
Numerous studies have also focused on creating hybrid molecules that incorporate the DHAA scaffold with other pharmacologically active moieties, such as chalcones, oxazolidinones, and pyrimidines, to create novel compounds with enhanced anticancer activity compared to the parent molecules or standard chemotherapeutic agents like 5-Fluorouracil (5-FU) and cisplatin.[4][5][6]
Experimental Protocols
Checkerboard Assay for Antimicrobial Synergy
This method is used to determine the FIC index and assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agents in combination.
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of Dehydroabietic acid and the antibiotic of interest in an appropriate solvent.
-
Prepare a standardized inoculum of the target bacterial strain (e.g., S. aureus) to a turbidity of 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), which is then diluted to the final testing concentration (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton broth.
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of DHAA along the rows and the antibiotic along the columns.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Include control wells for each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs), as well as a growth control (no antimicrobial agents) and a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each compound: FIC = (MIC of drug in combination) / (MIC of drug alone).
-
Calculate the FIC Index: FICI = FIC of DHAA + FIC of antibiotic.
-
Interpretation of FICI:
-
≤ 0.5: Synergy
-
0.5 to 1.0: Additive
-
1.0 to 4.0: Indifference
-
4.0: Antagonism
-
-
Isobologram Analysis for Anticancer Synergy
This graphical method is used to visualize and quantify the interactions between two drugs.
Methodology:
-
Determine IC50 Values:
-
Treat cancer cells with a range of concentrations of DHAA and the chemotherapeutic drug separately to determine the IC50 value (the concentration that inhibits 50% of cell growth) for each drug.
-
-
Combination Studies:
-
Treat cancer cells with various combinations of the two drugs at fixed ratios (e.g., based on their IC50 values).
-
Measure the effect (e.g., percent of cell viability) for each combination.
-
-
Construct the Isobologram:
-
Plot the IC50 value of DHAA on the x-axis and the IC50 value of the other drug on the y-axis.
-
Draw a line connecting these two points. This is the "line of additivity."
-
Plot the concentrations of the two drugs in combination that produce a 50% inhibitory effect.
-
-
Data Analysis:
-
If the data points for the combination fall below the line of additivity, the interaction is synergistic.
-
If the data points fall on the line, the interaction is additive.
-
If the data points fall above the line, the interaction is antagonistic.
-
The Combination Index (CI) can be calculated from this data, where CI < 1 indicates synergy.
-
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of Dehydroabietic acid and its derivatives are often rooted in their ability to modulate cellular signaling pathways, either by enhancing the effect of the partner compound or by targeting a complementary pathway.
Potential Anticancer Signaling Pathways Modulated by DHAA
Research suggests that DHAA and its derivatives may exert their anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
References
- 1. Synergistic Effect of Abietic Acid with Oxacillin against Methicillin-Resistant Staphylococcus pseudintermedius - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic effects of abietic acid combined with doxorubicin on apoptosis induction in a human colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Effect of Abietic Acid with Oxacillin against Methicillin-Resistant Staphylococcus pseudintermedius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic effect of doxorubicin lauroyl hydrazone derivative delivered by α-tocopherol succinate micelles for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of dehydroabietic acid-pyrimidine hybrids as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dihydroabietic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of Dihydroabietic acid, ensuring compliance with safety protocols and regulatory requirements.
Hazard Profile and Immediate Safety Precautions
Understanding the primary hazards of this compound is the first step in safe handling and disposal. It is classified as a hazardous substance with the following primary risks:
-
Toxicity: Toxic or harmful if it comes into contact with skin or is swallowed.[1][2][3][4]
-
Irritation: Causes skin and serious eye irritation.[3][4][5] It may also cause respiratory irritation.[3][5]
-
Environmental Hazard: Very toxic to aquatic life, with long-lasting effects.[6]
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE) , including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][3][5][6] All handling of this compound waste should occur in a well-ventilated area, preferably within a chemical fume hood.[2][5]
Quantitative Data Summary
The following table summarizes key quantitative and classification data for this compound and its closely related compounds, compiled from safety data sheets. This information is crucial for accurate waste classification and risk assessment.
| Property | Value / Classification | Compound | Source(s) |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed.[2][3] | Dehydroabietic acid | [2][3] |
| Acute Toxicity (Dermal) | Category 3: Toxic in contact with skin.[1] | This compound | [1] |
| Skin Irritation | Category 2: Causes skin irritation.[3] | Dehydroabietic acid | [3] |
| Eye Irritation | Category 2A: Causes serious eye irritation.[3] | Dehydroabietic acid | [3] |
| Aquatic Toxicity (Acute) | LC50 (Rainbow Trout, 96h): 0.8 – 1.7 mg/L. | Dehydroabietic Acid | |
| Transport Classification | UN Number: 3077; Class 9; Packing Group III (Environmentally Hazardous Substance). | Dehydroabietic acid |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[6] The following is a general procedural workflow.
Step 1: Waste Identification and Segregation
-
Classify: Identify this compound waste as hazardous chemical waste.[7]
-
Segregate: Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents.[6][7] Keeping waste streams separate is a critical safety measure.[8][9]
Step 2: Container Management
-
Select Container: Use a chemically compatible, leak-proof waste container with a secure closure, preferably the original container if it's in good condition.[7][8][10] Avoid using foodstuff containers.[8]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[7] Proper labeling is essential for safety and regulatory compliance.[10]
-
Closure: Keep the waste container tightly closed except when adding waste.[8][10]
Step 3: Storage and Accumulation
-
Designated Area: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[8][10]
-
Safe Storage: The storage area must be well-ventilated and secure. Ensure secondary containment, such as a spill tray, is available.[7]
-
Inspections: The SAA should be inspected weekly for any signs of leakage or container deterioration.[8][9]
Step 4: Arrange for Professional Disposal
-
Contact Authority: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional chemical waste disposal contractor to arrange for pickup.[5]
-
Provide Information: Furnish the EHS office or contractor with the Safety Data Sheet (SDS) for this compound.[5] This ensures they are fully aware of the hazards and can manage the waste appropriately.
Step 5: Decontamination and Spill Management
-
Decontaminate: Thoroughly clean any surfaces or laboratory equipment that came into contact with this compound.[5]
-
Dispose of Contaminated Materials: Any materials used for cleaning, such as absorbent pads or wipes, must also be disposed of as hazardous waste along with the chemical.[5]
-
Spill Response: In the event of a spill, contain it with an inert material like sand or vermiculite, then place it in a suitable, sealed container for disposal.
Important Considerations:
-
Never dispose of this compound down the drain or in the regular trash.[5][11]
-
Practice waste minimization by ordering only the required quantity of the chemical and reducing the scale of experiments where possible.[7][10]
-
Chemical waste generators are legally responsible for the correct classification, labeling, and safe storage of their waste.[5][6][10]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemos.de [chemos.de]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Dehydroabietic acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. acs.org [acs.org]
Personal protective equipment for handling Dihydroabietic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dihydroabietic acid. It is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and minimize risks associated with this chemical.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 19407-37-5
Primary Hazard:
-
Classification: Acute Toxicity, Dermal (Category 3)[1]
-
Hazard Statement: H311 - Toxic in contact with skin[1]
Personal Protective Equipment (PPE)
Due to the dermal toxicity of this compound, appropriate personal protective equipment is mandatory to prevent skin contact, eye exposure, and inhalation of any dust.
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield may be necessary if there is a risk of splashing. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). Lab coat or other protective clothing to prevent skin exposure. | Gloves should be inspected prior to use and disposed of after contamination in accordance with laboratory practices. |
| Respiratory Protection | A NIOSH-approved dust respirator or an N95 mask. | Required when handling the solid form to prevent inhalation of dust particles. The user must ensure proper fit and maintenance of the respiratory protective device. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to minimize exposure and ensure a safe working environment.
1. Pre-Operational Protocol:
-
Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Ventilation Check: Verify that the ventilation system is functioning correctly.
-
PPE Inspection: Inspect all PPE for integrity before use. Do not use damaged gloves or other compromised equipment.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational.
2. Handling Protocol:
-
Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated area, such as a laboratory fume hood, to control exposure.
-
Avoid Skin and Eye Contact: Wear appropriate PPE at all times. Avoid direct contact with the skin and eyes.
-
Prevent Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Grounding: Use non-sparking tools and take precautionary measures against static discharge.
-
Personal Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
3. Post-Operational Protocol:
-
Decontamination: Clean the work surface and any equipment used with an appropriate solvent.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, according to the disposal plan.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. Store it locked up and away from incompatible materials.[1]
-
Clothing: Take off immediately all contaminated clothing and wash it before reuse.[1]
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated items like weigh paper and disposable lab equipment, in a designated, clearly labeled, and sealed container.
-
Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a labeled, sealed waste container compatible with the solvent used.
-
Contaminated PPE: Dispose of contaminated gloves, lab coats, and other PPE in a designated hazardous waste container.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."
3. Disposal Procedure:
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow and Safety Procedures
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
